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  • Product: N-(4-acetylphenyl)nicotinamide
  • CAS: 75075-22-8

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Foundational

The N-(4-acetylphenyl)nicotinamide Scaffold: A Privileged Motif in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Emergence of a Versatile Pharmacophore The N-(4-acetylphenyl)nicotinamide scaffold has garnered significant at...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Versatile Pharmacophore

The N-(4-acetylphenyl)nicotinamide scaffold has garnered significant attention in medicinal chemistry as a versatile and "privileged" structure.[1] Its unique physicochemical properties, including its capacity for hydrogen bonding and metabolic stability, have positioned it as a foundational element in the design of novel therapeutic agents.[1] This guide provides a comprehensive exploration of the diverse biological activities associated with this scaffold, delving into its anticancer, immunomodulatory, and antimicrobial potential. We will examine the underlying mechanisms of action, present key experimental data, and provide detailed protocols for assessing the biological efficacy of compounds built upon this promising framework.

Part 1: Anticancer Activity - Targeting Angiogenesis and Proliferation

The most extensively documented biological activity of N-(4-acetylphenyl)nicotinamide derivatives is their potent anticancer effect, primarily achieved through the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[2][3][4]

The Critical Role of VEGFR-2 in Tumor Angiogenesis

VEGFR-2 is a key mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth, invasion, and metastasis.[2][5] Overexpression of VEGFR-2 is a common feature in various cancers, making it a prime target for anticancer therapies.[2] By inhibiting VEGFR-2, N-(4-acetylphenyl)nicotinamide derivatives can effectively cut off the blood supply to tumors, leading to suppressed growth and proliferation.[3][4]

Mechanism of Action: Kinase Inhibition, Apoptosis, and Cell Cycle Arrest

Derivatives of the N-(4-acetylphenyl)nicotinamide scaffold have been shown to exert their anticancer effects through a multi-pronged approach:

  • VEGFR-2 Inhibition: These compounds are designed to bind to the ATP-binding site of the VEGFR-2 kinase domain, preventing its activation and downstream signaling.[5][6] Molecular docking and simulation studies have confirmed the high binding affinity of these derivatives for the VEGFR-2 active site.[2][3][6]

  • Induction of Apoptosis: Treatment with N-(4-acetylphenyl)nicotinamide derivatives leads to programmed cell death (apoptosis) in cancer cells.[2][5] This is often evidenced by an increase in the expression of pro-apoptotic proteins like caspase-3 and BAX, and a decrease in the anti-apoptotic protein Bcl-2.[5]

  • Cell Cycle Arrest: These compounds can halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating.[2][5] Flow cytometry analysis has shown that treatment can lead to cell cycle arrest in the Pre-G1, S, G0-G1, or G2-M phases.[2][4][5]

Quantitative Data: In Vitro Cytotoxicity

The anticancer efficacy of various N-(4-acetylphenyl)nicotinamide derivatives has been quantified through in vitro cytotoxicity assays against several cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Compound 16c MCF-7 (Breast)2.1[2]
HepG2 (Liver)4.61[2]
HCT-116 (Colon)4.05[2]
Compound 8 HCT-116 (Colon)5.4[3]
HepG2 (Liver)7.1[3]
Compound 10 HCT-116 (Colon)15.4[4]
HepG2 (Liver)9.8[4]
Compound D-1 HCT-116 (Colon)3.08[5]
HepG2 (Liver)4.09[5]
Compound 10l SW620 (Colon)0.61[7]
NCI-H1975 (Lung)1.06[7]
Sorafenib (Reference) HCT-116 (Colon)7.28[5]
HepG2 (Liver)5.28[5]

Note: Lower IC50 values indicate higher cytotoxic potential.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The following protocol outlines a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay used to determine the cytotoxic effects of N-(4-acetylphenyl)nicotinamide derivatives on cancer cells.

Materials:

  • Cancer cell lines (e.g., MCF-7, HepG2, HCT-116)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • N-(4-acetylphenyl)nicotinamide derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 x 10^3 to 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete growth medium. Remove the old medium from the plates and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.

Visualizing the Mechanism: VEGFR-2 Signaling Pathway

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg Autophosphorylation & Downstream Signaling PI3K PI3K VEGFR2->PI3K Autophosphorylation & Downstream Signaling RAS RAS VEGFR2->RAS Autophosphorylation & Downstream Signaling Angiogenesis Angiogenesis PLCg->Angiogenesis AKT AKT PI3K->AKT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation mTOR mTOR AKT->mTOR mTOR->Proliferation Nicotinamide N-(4-acetylphenyl) nicotinamide Derivative Nicotinamide->VEGFR2 Inhibits

Caption: VEGFR-2 signaling pathway and its inhibition by N-(4-acetylphenyl)nicotinamide derivatives.

Part 2: Immunomodulatory Effects - Taming Inflammation in the Tumor Microenvironment

Beyond direct cytotoxicity, certain N-(4-acetylphenyl)nicotinamide derivatives exhibit immunomodulatory properties by inhibiting the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[2][4][5]

The Role of TNF-α and IL-6 in Cancer

TNF-α and IL-6 are key players in creating an inflammatory microenvironment that can promote tumor growth, progression, and metastasis.[4] Therefore, agents that can suppress these cytokines have therapeutic potential in cancer treatment.

Experimental Evidence of Cytokine Inhibition

Studies have shown that treatment with specific N-(4-acetylphenyl)nicotinamide derivatives can significantly reduce the levels of TNF-α and IL-6 in cancer cells.[2][5] For instance, compound 16c demonstrated a more potent inhibitory effect on both TNF-α and IL-6 than the reference drug dexamethasone.[2]

Experimental Workflow: Cytokine Level Measurement (qRT-PCR)

qRT_PCR_Workflow cluster_cell_culture Cell Culture & Treatment cluster_rna_extraction RNA Extraction & cDNA Synthesis cluster_qRT_PCR qRT-PCR Cell_Culture Culture HCT-116 cells Treatment Treat with Compound (e.g., 7 or 10) for 24h Cell_Culture->Treatment RNA_Extraction Total RNA Extraction Treatment->RNA_Extraction cDNA_Synthesis Reverse Transcription (cDNA Synthesis) RNA_Extraction->cDNA_Synthesis qRT_PCR Quantitative Real-Time PCR (TNF-α, IL-6, GAPDH primers) cDNA_Synthesis->qRT_PCR Data_Analysis Data Analysis (Relative Gene Expression) qRT_PCR->Data_Analysis

Caption: A typical workflow for quantifying cytokine gene expression using qRT-PCR.

Part 3: Antimicrobial and Anti-inflammatory Activities

While the primary focus of research has been on cancer, the N-(4-acetylphenyl)nicotinamide scaffold has also shown promise in other therapeutic areas.

Antimicrobial Potential

Several studies have investigated the antimicrobial activity of nicotinamide analogues.[8][9] These compounds have demonstrated moderate to good activity against a range of bacterial strains, including Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and Salmonella typhi.[8] The antimicrobial efficacy is often evaluated using methods like the cup-plate method to determine the zone of inhibition.[8]

Anti-inflammatory Properties

The nicotinamide moiety itself is known to possess anti-inflammatory properties.[10][11] This is partly attributed to its role as a precursor to NAD+, which is involved in cellular processes that can modulate inflammation.[11][12] Some derivatives of N-(4-acetylphenyl)nicotinamide have been specifically investigated for their anti-inflammatory effects.[13]

Conclusion: A Scaffold with Broad Therapeutic Horizons

The N-(4-acetylphenyl)nicotinamide scaffold has proven to be a highly valuable framework in the design of novel bioactive molecules. Its derivatives have demonstrated significant potential as anticancer agents through the potent inhibition of VEGFR-2 and the induction of apoptosis and cell cycle arrest. Furthermore, their ability to modulate inflammatory cytokines within the tumor microenvironment adds another layer to their therapeutic utility. The emerging evidence of antimicrobial and broader anti-inflammatory activities suggests that the therapeutic applications of this versatile scaffold may extend far beyond oncology. Future research will undoubtedly continue to uncover new biological activities and refine the structure-activity relationships of this promising class of compounds, paving the way for the development of next-generation therapies.

References

  • El-Sayed, N. F., et al. (2024). Design and synthesis of new nicotinamides as immunomodulatory VEGFR-2 inhibitors and apoptosis inducers. RSC Advances, 14(1), 1-21. [Link]

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  • Yousef, R. G., et al. (2022). Anti-cancer and immunomodulatory evaluation of new nicotinamide derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: in vitro and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2235-2251. [Link]

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  • Eissa, I. H., et al. (2023). Discovery of new nicotinamides as apoptotic VEGFR-2 inhibitors: virtual screening, synthesis, anti-proliferative, immunomodulatory, ADMET, toxicity, and molecular dynamic simulation studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2160699. [Link]

  • Mehany, A. B. M., et al. (2022). Design, Synthesis, Docking, DFT, MD Simulation Studies of a New Nicotinamide-Based Derivative: In Vitro Anticancer and VEGFR-2 Inhibitory Effects. Molecules, 27(14), 4596. [Link]

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Exploratory

The Emergence of N-(4-acetylphenyl)nicotinamide as a Versatile Scaffold in Anticancer Drug Discovery: A Technical Guide

Abstract The relentless pursuit of novel and effective anticancer therapeutics has led researchers down numerous molecular avenues. Among these, the nicotinamide scaffold has emerged as a privileged structure, owing to i...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The relentless pursuit of novel and effective anticancer therapeutics has led researchers down numerous molecular avenues. Among these, the nicotinamide scaffold has emerged as a privileged structure, owing to its intrinsic role in cellular metabolism and signaling. This technical guide delves into the burgeoning significance of a specific nicotinamide derivative, N-(4-acetylphenyl)nicotinamide, as a pivotal intermediate and pharmacophore in the design and synthesis of potent anticancer agents. We will explore its synthetic accessibility, its role as a foundation for VEGFR-2 inhibitors, and the critical experimental workflows employed to validate the anticancer potential of its derivatives. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage this promising molecular framework in their own discovery pipelines.

Introduction: The Rationale for Nicotinamide-Based Anticancer Agents

Nicotinamide, the amide form of vitamin B3, is a precursor to the essential coenzyme nicotinamide adenine dinucleotide (NAD+).[1][2][3] NAD+ is a cornerstone of cellular redox reactions and energy metabolism, making it a critical player in cellular homeostasis.[1][3] Beyond its metabolic functions, NAD+ is a substrate for enzymes like sirtuins and poly(ADP-ribose) polymerases (PARPs), which are intricately involved in DNA repair, inflammation, and cell death pathways.[3][4] Consequently, targeting pathways that involve nicotinamide and its derivatives presents a compelling strategy for anticancer intervention.

N-(4-acetylphenyl)nicotinamide, in particular, has garnered significant attention as a versatile building block. Its structure incorporates the key nicotinamide moiety, which is known to interact with the hinge region of various kinases, and a readily modifiable acetylphenyl group that allows for the exploration of diverse chemical space to enhance potency and selectivity.

Synthetic Strategy: The Gateway to Novel Derivatives

The synthesis of N-(4-acetylphenyl)nicotinamide is a straightforward and efficient process, making it an attractive starting point for medicinal chemistry campaigns. The primary route involves the acylation of p-aminoacetophenone with nicotinoyl chloride.[5][6]

Experimental Protocol: Synthesis of N-(4-acetylphenyl)nicotinamide
  • Preparation of Nicotinoyl Chloride: Nicotinic acid is reacted with thionyl chloride, often in a solvent like 1,2-dichloroethane with a catalytic amount of DMF, to yield nicotinoyl chloride.[5][6]

  • Acylation Reaction: The resulting nicotinoyl chloride is then reacted with commercially available p-aminoacetophenone in a suitable solvent such as acetonitrile, in the presence of a base like triethylamine, to afford N-(4-acetylphenyl)nicotinamide.[5][6]

This key intermediate serves as a launchpad for a multitude of derivatives. The acetyl group provides a reactive handle for condensation reactions with various hydrazides and other nucleophiles, leading to the generation of diverse libraries of compounds with potential anticancer activity.[7][8]

Synthesis_Workflow cluster_reactants Starting Materials cluster_intermediates Intermediates cluster_product Key Intermediate cluster_derivatives Derivative Synthesis Nicotinic_Acid Nicotinic Acid Nicotinoyl_Chloride Nicotinoyl Chloride Nicotinic_Acid->Nicotinoyl_Chloride + Thionyl Chloride Thionyl_Chloride Thionyl Chloride p_Aminoacetophenone p-Aminoacetophenone N4APN N-(4-acetylphenyl)nicotinamide Nicotinoyl_Chloride->N4APN + p-Aminoacetophenone Derivatives Anticancer Derivatives N4APN->Derivatives + Hydrazides, etc.

Figure 1: Synthetic pathway to N-(4-acetylphenyl)nicotinamide and its derivatives.

Mechanism of Action: Targeting VEGFR-2-Mediated Angiogenesis

A predominant mechanism through which derivatives of N-(4-acetylphenyl)nicotinamide exert their anticancer effects is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[5][7][8] VEGFR-2 is a key receptor tyrosine kinase that, upon binding with its ligand VEGF, initiates a signaling cascade that promotes angiogenesis—the formation of new blood vessels.[9] Tumors rely on angiogenesis to secure a blood supply for their growth and metastasis. By inhibiting VEGFR-2, these compounds can effectively starve the tumor of essential nutrients and oxygen.

Molecular docking and molecular dynamics simulation studies have revealed that the nicotinamide core of these derivatives often forms crucial hydrogen bonds with the hinge region of the VEGFR-2 ATP-binding pocket, mimicking the interaction of the native ligand.[7][10] The substituted phenyl ring and other appended moieties can then extend into adjacent hydrophobic pockets, further stabilizing the binding and enhancing inhibitory potency.[7]

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_inhibitor Inhibition VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PI3K PI3K VEGFR2->PI3K Activates MAPK MAPK VEGFR2->MAPK Activates AKT AKT PI3K->AKT Angiogenesis Angiogenesis (Proliferation, Migration) AKT->Angiogenesis MAPK->Angiogenesis N4APN_Derivative N-(4-acetylphenyl)nicotinamide Derivative N4APN_Derivative->VEGFR2 Inhibits

Figure 2: Simplified VEGFR-2 signaling pathway and the point of inhibition by N-(4-acetylphenyl)nicotinamide derivatives.

In Vitro Evaluation: A Stepwise Approach to Characterizing Anticancer Activity

A robust in vitro evaluation is paramount to understanding the anticancer potential of newly synthesized N-(4-acetylphenyl)nicotinamide derivatives. This typically involves a tiered approach, starting with broad cytotoxicity screening and progressing to more detailed mechanistic studies.

Cytotoxicity Screening

The initial assessment of a compound's anticancer activity is its ability to inhibit the proliferation of cancer cells.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer, HepG2 for liver cancer) are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.[5]

  • Compound Treatment: The cells are then treated with a range of concentrations of the test compound and a vehicle control for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated to allow for its conversion to formazan by metabolically active cells.

  • Solubilization and Absorbance Reading: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO), and the absorbance is measured using a microplate reader.

  • IC50 Determination: The half-maximal inhibitory concentration (IC50), the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

CompoundCell LineIC50 (µM)Reference
Derivative 10MCF-78.25[7]
Derivative 10HCT-1166.48[7]
Derivative 8HCT-1165.4[5]
Derivative 8HepG27.1[5]
Derivative 10HCT-11615.4[6]
Derivative 10HepG29.8[6]
Derivative 7HCT-11615.7[6]
Derivative 7HepG215.5[6]

Table 1: Examples of in vitro cytotoxicity of N-(4-acetylphenyl)nicotinamide derivatives against various cancer cell lines.

Apoptosis Induction

A key hallmark of an effective anticancer agent is its ability to induce programmed cell death, or apoptosis.

Experimental Protocol: Annexin V-FITC/PI Staining for Apoptosis

  • Cell Treatment: Cancer cells are treated with the test compound at its IC50 concentration for a defined period (e.g., 24 hours).

  • Cell Harvesting and Staining: The cells are harvested, washed, and then stained with Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and Propidium Iodide (PI, which enters and stains the DNA of late apoptotic or necrotic cells).

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to quantify the percentage of cells in different stages of apoptosis (viable, early apoptotic, late apoptotic, and necrotic). A significant increase in the apoptotic cell population compared to the control indicates that the compound induces apoptosis. For example, one study found that a derivative of N-(4-acetylphenyl)nicotinamide induced a 6.5-fold increase in total apoptosis in HCT-116 cells.[5]

Cell Cycle Analysis

Anticancer drugs can exert their effects by arresting the cell cycle at specific phases, preventing cancer cells from dividing.

Experimental Protocol: Propidium Iodide Staining for Cell Cycle Analysis

  • Cell Treatment: Cancer cells are treated with the test compound at its IC50 concentration.

  • Cell Fixation and Staining: After treatment, the cells are harvested, fixed (e.g., with cold 70% ethanol), and then stained with a solution containing Propidium Iodide and RNase A.

  • Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined. A significant accumulation of cells in a particular phase indicates cell cycle arrest. Some derivatives of N-(4-acetylphenyl)nicotinamide have been shown to cause cell cycle arrest at the G0-G1 phase.[5]

In_Vitro_Workflow Start Synthesized N-(4-acetylphenyl)nicotinamide Derivative Cytotoxicity Cytotoxicity Assay (e.g., MTT) Determine IC50 Start->Cytotoxicity Apoptosis Apoptosis Assay (Annexin V/PI) Quantify Apoptotic Cells Cytotoxicity->Apoptosis If active CellCycle Cell Cycle Analysis (PI Staining) Identify Arrest Phase Cytotoxicity->CellCycle If active Mechanism Mechanism of Action Studies (e.g., VEGFR-2 Inhibition Assay) Apoptosis->Mechanism CellCycle->Mechanism Lead Lead Compound Identification Mechanism->Lead

Figure 3: A typical in vitro workflow for the evaluation of N-(4-acetylphenyl)nicotinamide derivatives.

Future Directions and Conclusion

The research landscape for N-(4-acetylphenyl)nicotinamide and its derivatives in anticancer drug discovery is vibrant and promising. While the focus has largely been on VEGFR-2 inhibition, the inherent biological relevance of the nicotinamide scaffold suggests that these compounds may have pleiotropic effects, potentially interacting with other kinases or metabolic pathways. Future research should aim to:

  • Expand the Structure-Activity Relationship (SAR) studies: Systematically modifying the core structure will help in identifying more potent and selective inhibitors.

  • Investigate other potential targets: Exploring the interaction of these compounds with other relevant cancer targets could unveil novel mechanisms of action.

  • Conduct in vivo studies: Promising in vitro candidates should be advanced to preclinical animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.

  • Explore combination therapies: Investigating the synergistic effects of these compounds with existing chemotherapeutics or immunotherapies could lead to more effective treatment regimens.

References

  • Al-Ostoot, F. H., Al-Ghorbani, M., K. Al-Sha'er, M., Issa, M. Y., Youssif, B. G., & El-Gazzar, M. G. (2022). Design, Synthesis, Docking, DFT, MD Simulation Studies of a New Nicotinamide-Based Derivative: In Vitro Anticancer and VEGFR-2 Inhibitory Effects. Pharmaceuticals, 15(7), 896. [Link]

  • Youssif, B. G., Al-Ostoot, F. H., Al-Ghorbani, M., K. Al-Sha'er, M., & El-Gazzar, M. G. (2022). Design and synthesis of new nicotinamides as immunomodulatory VEGFR-2 inhibitors and apoptosis inducers. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2686-2701. [Link]

  • Youssif, B. G., Al-Ostoot, F. H., Al-Ghorbani, M., K. Al-Sha'er, M., & El-Gazzar, M. G. (2022). Design, Synthesis, In Silico and In Vitro Studies of New Immunomodulatory Anticancer Nicotinamide Derivatives Targeting VEGFR-2. Molecules, 27(13), 4069. [Link]

  • Youssif, B. G., Al-Ostoot, F. H., Al-Ghorbani, M., K. Al-Sha'er, M., & El-Gazzar, M. G. (2022). Anti-cancer and immunomodulatory evaluation of new nicotinamide derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: in vitro and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2135-2150. [Link]

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Sources

Protocols & Analytical Methods

Method

Application Note: High-Yield Synthesis of N-(4-acetylphenyl)nicotinamide

Executive Summary This guide details the optimized synthesis of N-(4-acetylphenyl)nicotinamide , a critical intermediate used in the development of Schiff base ligands, metal complexes, and bioactive agents (e.g., VEGFR-...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the optimized synthesis of N-(4-acetylphenyl)nicotinamide , a critical intermediate used in the development of Schiff base ligands, metal complexes, and bioactive agents (e.g., VEGFR-2 inhibitors). While conceptually simple, the reaction between nicotinoyl chloride and 4-aminoacetophenone requires precise control over stoichiometry and acid-scavenging to prevent hydrolysis and ensure high purity.

This protocol utilizes a Schotten-Baumann type acylation in anhydrous media. Unlike aqueous variants, this method minimizes the hydrolysis of the moisture-sensitive acid chloride, ensuring yields typically exceeding 85%.

Reaction Mechanism & Logic

The synthesis proceeds via a nucleophilic acyl substitution. The amine nitrogen of 4-aminoacetophenone attacks the electrophilic carbonyl carbon of nicotinoyl chloride.

Critical Mechanistic Insight
  • Nucleophilicity: The acetyl group on the aniline ring is electron-withdrawing, making the amino group less nucleophilic than unsubstituted aniline. Consequently, the reaction requires a non-nucleophilic base (Triethylamine or Pyridine) to drive the equilibrium by trapping the generated HCl.

  • Reagent Form: Nicotinoyl chloride is frequently supplied as the hydrochloride salt (Nicotinoyl chloride HCl).[1] If using the salt, the base equivalents must be doubled to neutralize the salt and the reaction byproduct.

Mechanistic Pathway (Graphviz)

ReactionMechanism Reactants Nicotinoyl Chloride (Electrophile) Intermediate Tetrahedral Intermediate Reactants->Intermediate Nucleophilic Attack Amine 4-Aminoacetophenone (Nucleophile) Amine->Intermediate Transition Cl- Elimination Intermediate->Transition Collapse Product N-(4-acetylphenyl) nicotinamide Transition->Product - HCl Base Base (TEA) (HCl Scavenger) Base->Product Drives Equilibrium (Forms Et3N·HCl)

Figure 1: Mechanistic pathway of the acylation reaction.

Materials & Safety

Reagents
ReagentCASMW ( g/mol )RolePurity Req.
Nicotinoyl Chloride HCl 20260-53-1178.02Electrophile>97%; Moisture sensitive
4-Aminoacetophenone 99-93-4135.16Nucleophile>98%
Triethylamine (TEA) 121-44-8101.19BaseDry, distilled
Dichloromethane (DCM) 75-09-284.93SolventAnhydrous
Safety Hazards[2]
  • Nicotinoyl Chloride: Violent reaction with water; releases HCl gas. Corrosive and lachrymator. Handle in a fume hood.

  • DCM: Volatile organic solvent; potential carcinogen.

  • Exotherm: The neutralization of the HCl salt is exothermic. Temperature control is mandatory.

Experimental Protocol (Standardized)

Scale: 10 mmol (approximate) Expected Yield: 85-92% Time: 4-6 Hours

Step-by-Step Methodology
  • Preparation of Amine Solution:

    • In a flame-dried 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet, dissolve 4-aminoacetophenone (1.35 g, 10 mmol) in anhydrous DCM (30 mL).

    • Add Triethylamine (TEA) (3.5 mL, ~25 mmol).

      • Note: We use 2.5 equivalents. 1.0 eq neutralizes the HCl in the nicotinoyl chloride salt, 1.0 eq neutralizes the reaction HCl, and 0.5 eq ensures basicity is maintained.

  • Acylation Reaction:

    • Cool the amine/TEA solution to 0°C using an ice bath.

    • Slowly add Nicotinoyl Chloride Hydrochloride (1.78 g, 10 mmol) portion-wise over 15 minutes.

      • Why portion-wise? To prevent a rapid exotherm which can lead to impurities.

    • Allow the reaction to stir at 0°C for 30 minutes.

    • Remove the ice bath and allow the mixture to warm to Room Temperature (25°C) . Stir for 3-4 hours.

    • Monitoring: Check progress via TLC (System: Ethyl Acetate/Hexane 1:1). The starting amine spot (fluorescent) should disappear.

  • Workup:

    • Dilute the reaction mixture with DCM (50 mL).

    • Wash sequentially with:

      • Water (2 x 30 mL) – Removes TEA·HCl salts.

      • Sat. NaHCO₃ (2 x 30 mL) – Neutralizes any residual acid.

      • Brine (1 x 30 mL).

    • Dry the organic layer over anhydrous Na₂SO₄ .

    • Filter and concentrate under reduced pressure (Rotovap) to yield a crude off-white solid.

  • Purification:

    • Recrystallize the crude solid from Hot Ethanol (95%) .

    • Filter the crystals and wash with cold ethanol.[2]

    • Dry in a vacuum oven at 50°C for 4 hours.

Workflow Diagram (Graphviz)

Workflow Start Start: 10mmol Scale Solubilization Dissolve 4-Aminoacetophenone in DCM + 2.5 eq TEA Start->Solubilization Cooling Cool to 0°C (Ice Bath) Solubilization->Cooling Addition Add Nicotinoyl Chloride HCl (Portion-wise) Cooling->Addition Reaction Stir RT for 4 Hours (Monitor TLC) Addition->Reaction Workup Wash: Water -> NaHCO3 -> Brine Dry: Na2SO4 Reaction->Workup Evap Concentrate (Rotovap) Workup->Evap Purify Recrystallize (EtOH) Evap->Purify Final Pure Product N-(4-acetylphenyl)nicotinamide Purify->Final

Figure 2: Operational workflow for the synthesis.

Characterization & Self-Validation

To ensure the protocol was successful, compare your isolated product against these standard metrics.

Physical Properties
PropertyExpected ValueNotes
Appearance White to pale yellow crystalline solidDark color indicates oxidation or residual amine.
Melting Point 190 – 195 °C Literature varies slightly (191-203°C) depending on solvent [1, 3].
Solubility DMSO, DMF, Hot EthanolInsoluble in water and hexane.
Spectroscopic Validation (¹H-NMR in DMSO-d₆)
  • Amide NH: Singlet, δ 10.5 – 10.8 ppm (Broad, D₂O exchangeable).

  • Nicotinoyl Ring:

    • H-2: δ ~9.1 ppm (d, J=2 Hz) – Most deshielded, adjacent to N and C=O.

    • H-6: δ ~8.7 ppm (dd).

    • H-4: δ ~8.3 ppm (dt).

    • H-5: δ ~7.5 ppm (dd).

  • Phenyl Ring: Two doublets (AA'BB' system) at δ ~7.9 and ~8.0 ppm.

  • Acetyl Group: Sharp singlet at δ 2.5 – 2.6 ppm (3H).

IR Spectrum (KBr Pellet)[4]
  • 3300 cm⁻¹: N-H stretch (Amide).

  • 1680 cm⁻¹: C=O stretch (Ketone).

  • 1650 cm⁻¹: C=O stretch (Amide I).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of Nicotinoyl ChlorideEnsure DCM is anhydrous. Use fresh acid chloride.
Product is Sticky/Oily Residual Solvent or TEADry longer in vacuum oven. Recrystallize again from EtOH.
Starting Material Remains Insufficient BaseIf using Nicotinoyl Chloride HCl , ensure you used >2.0 eq of TEA.
Colored Impurities Oxidation of AminePerform reaction under Nitrogen atmosphere.[1]

References

  • Vertex AI Search Result 1.1 : Design and synthesis of new nicotinamides as immunomodulatory VEGFR-2 inhibitors. Retrieved from 3

  • Vertex AI Search Result 1.8 : N-(4-ACETYL-PHENYL)-NICOTINAMIDE Product Page. Sigma-Aldrich. Retrieved from

  • Vertex AI Search Result 1.13 : Interaction of hydroxy acetophenones and their derivatives. (Provides context on similar chalcone/amide precursors). Retrieved from 4

Sources

Application

Application Note: Synthesis and Protocol Optimization of Hydrazone Derivatives from N-(4-acetylphenyl)nicotinamide

Executive Summary This technical guide details the synthesis, purification, and characterization of hydrazone derivatives derived from N-(4-acetylphenyl)nicotinamide. This specific scaffold represents a "hybrid pharmacop...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthesis, purification, and characterization of hydrazone derivatives derived from N-(4-acetylphenyl)nicotinamide. This specific scaffold represents a "hybrid pharmacophore," merging the bioactive nicotinamide moiety (known for kinase inhibition and anti-inflammatory properties) with a hydrazone linker (critical for antimicrobial and anticancer activity, specifically VEGFR-2 inhibition) [1, 2].

The protocol is divided into two critical phases:

  • Core Synthesis: Construction of the N-(4-acetylphenyl)nicotinamide intermediate via acylation.

  • Derivatization: Acid-catalyzed condensation to form the target hydrazone.

Synthetic Pathway & Logic

The synthesis relies on a convergent strategy. The stability of the nicotinamide ring allows for robust acylation conditions in the first step, while the subsequent hydrazone formation requires controlled pH to prevent hydrolysis of the newly formed amide bond while sufficiently activating the ketone.

Visual Workflow (DOT Diagram)

SyntheticWorkflow cluster_conditions Critical Control Points Start1 Nicotinoyl Chloride (HCl Salt) Inter Intermediate: N-(4-acetylphenyl)nicotinamide Start1->Inter TEA, MeCN Reflux, 4h Start2 4-Aminoacetophenone Start2->Inter Product Target Hydrazone Derivative Inter->Product EtOH, AcOH (cat.) Reflux, 6-8h Reagent Hydrazine/Hydrazide (R-NH-NH2) Reagent->Product Note1 Anhydrous conditions required for Step 1 Note2 pH 4-5 optimal for Step 2

Figure 1: Step-wise synthetic workflow for the generation of nicotinamide hydrazone derivatives.

Experimental Protocols

Phase 1: Synthesis of N-(4-acetylphenyl)nicotinamide

This intermediate is the electrophilic acceptor for the subsequent hydrazine attack.

Reagents:

  • Nicotinoyl chloride hydrochloride (1.0 eq)

  • 4-Aminoacetophenone (1.0 eq)

  • Triethylamine (TEA) (2.5 eq) — Acts as HCl scavenger.

  • Acetonitrile (MeCN) — Anhydrous.

Protocol:

  • Preparation: In a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-aminoacetophenone (10 mmol) in anhydrous acetonitrile (30 mL).

  • Base Addition: Add Triethylamine (25 mmol) dropwise at 0°C (ice bath). The solution may darken slightly.

  • Acylation: Slowly add nicotinoyl chloride hydrochloride (10 mmol) portion-wise to control the exotherm.

  • Reaction: Allow the mixture to warm to room temperature, then heat to reflux (80-82°C) for 4–6 hours. Monitor by TLC (Mobile phase: Ethyl Acetate/Hexane 1:1).

  • Work-up:

    • Evaporate the solvent under reduced pressure.[1]

    • Pour the residue into crushed ice-water (100 mL) with vigorous stirring.

    • The solid precipitate is N-(4-acetylphenyl)nicotinamide.

  • Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol/Water (9:1).

    • Expected Yield: 75–85%[2]

    • Appearance: White to off-white solid.

Phase 2: Hydrazone Derivatization

This step involves the nucleophilic attack of the hydrazine nitrogen on the ketone carbonyl of the intermediate.

Reagents:

  • N-(4-acetylphenyl)nicotinamide (Intermediate from Phase 1) (1.0 eq)

  • Substituted Hydrazine/Hydrazide (e.g., Hydrazine hydrate, Benzohydrazide) (1.0 - 1.2 eq)

  • Glacial Acetic Acid (Catalytic, 3-5 drops)

  • Absolute Ethanol (Solvent)[3][4]

Protocol:

  • Dissolution: In a 100 mL round-bottom flask, dissolve N-(4-acetylphenyl)nicotinamide (2 mmol) in absolute ethanol (20 mL). Slight heating may be required.

  • Activation: Add 3–5 drops of glacial acetic acid. Note: This protonates the carbonyl oxygen, making the carbon more electrophilic.

  • Condensation: Add the chosen hydrazine derivative (2 mmol).

  • Reflux: Reflux the mixture at 78°C for 6–8 hours.

    • Checkpoint: Monitor TLC.[1][4] The ketone spot (Intermediate) should disappear.

  • Isolation:

    • Cool the reaction mixture to room temperature.

    • Often, the hydrazone precipitates upon cooling. If not, reduce solvent volume by 50% via rotary evaporation and cool in an ice bath.

  • Purification: Filter the precipitate and wash with cold ethanol. Recrystallize from hot ethanol to ensure removal of unreacted hydrazine.

Mechanistic Insight & Troubleshooting

Mechanism of Action (Acid-Catalyzed Dehydration)

The reaction proceeds via a hemiaminal intermediate. The acid catalyst is crucial; however, too much acid will protonate the hydrazine (making it non-nucleophilic), while too little will fail to activate the ketone.

Mechanism Step1 Step 1: Protonation of Ketone Oxygen Step2 Step 2: Nucleophilic Attack by Hydrazine (-NH2) Step1->Step2 + H+ Step3 Step 3: Proton Transfer (Hemiaminal Formation) Step2->Step3 Step4 Step 4: Water Elimination (C=N Bond Formation) Step3->Step4 - H2O

Figure 2: Mechanistic pathway of hydrazone formation.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield (Step 1) Moisture in reagents hydrolyzing the acid chloride.Use anhydrous MeCN and dry glassware. Ensure TEA is dry.
No Precipitation (Step 2) Product is too soluble in EtOH.Pour reaction mixture into ice water or add diethyl ether to induce precipitation.
Multiple Spots on TLC Incomplete reaction or hydrolysis of amide.Check pH. If pH < 3, the amide bond may hydrolyze. Keep pH ~4-5 (acetic acid).
Sticky/Oily Product Impurities or solvent trapping.Triturate the oil with cold diethyl ether or hexane to induce crystallization.

Characterization Standards

To validate the synthesis, the following spectral features must be confirmed [3, 4]:

  • IR Spectroscopy:

    • Disappearance: The ketone C=O stretch (~1680 cm⁻¹) of the intermediate must disappear or significantly shift.

    • Appearance: A new C=N stretch (hydrazone) typically appears at 1590–1620 cm⁻¹ .

    • Amide: The amide C=O (nicotinamide part) remains at 1650–1660 cm⁻¹ .

  • 1H NMR (DMSO-d6):

    • Singlet (-CH3): The methyl group attached to the hydrazone carbon (originally the acetyl methyl) typically appears as a singlet around 2.3–2.4 ppm .

    • NH Signal: If using a hydrazide, the amide NH and hydrazone NH protons often appear downfield (10.0–12.0 ppm ) as singlets, exchangeable with D₂O.

References

  • Design, Synthesis, In Silico and In Vitro Studies of New Immunomodulatory Anticancer Nicotinamide Derivatives Targeting VEGFR-2. Molecules, 2022. [Link]

  • Research Article: Design and In Silico and In Vitro Evaluations of a Novel Nicotinamide Derivative as a VEGFR-2 Inhibitor. Semantic Scholar, 2024. [Link]

  • Design and synthesis of new nicotinamides as immunomodulatory VEGFR-2 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 2022. [Link]

  • Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics. Molecules, 2024. [Link]

Sources

Method

Microwave-Assisted Synthesis of Nicotinamide Derivatives

Executive Summary The nicotinamide (pyridine-3-carboxamide) scaffold is a privileged structure in medicinal chemistry, serving as the core moiety in NAD+ precursors, PARP inhibitors (e.g., Olaparib), and kinase inhibitor...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The nicotinamide (pyridine-3-carboxamide) scaffold is a privileged structure in medicinal chemistry, serving as the core moiety in NAD+ precursors, PARP inhibitors (e.g., Olaparib), and kinase inhibitors (e.g., Sorafenib). Traditional thermal synthesis of these derivatives often suffers from prolonged reaction times (12–48 hours) and harsh conditions due to the electron-deficient nature of the pyridine ring, which resists electrophilic attack and deactivates metal catalysts.

This Application Note details optimized microwave-assisted organic synthesis (MAOS) protocols that overcome these kinetic barriers. By leveraging dielectric heating, we demonstrate how to accelerate amidation and cross-coupling reactions from hours to minutes while improving yield and purity.

Introduction: The Microwave Advantage

In nicotinamide synthesis, the primary challenge is the high activation energy required to functionalize the pyridine ring. Conventional oil baths rely on conductive heating, creating thermal gradients that can degrade sensitive reagents before the target temperature is reached.

Microwave irradiation utilizes dipolar polarization and ionic conduction .[1][2] The polar pyridine nitrogen and the amide carbonyl align with the oscillating electric field, generating instantaneous internal heat. This allows the reaction mixture to access high-temperature/high-pressure windows (e.g., 150°C at 15 bar) that are unsafe or impossible with standard reflux setups.

Strategic Workflow

The following diagram outlines the decision matrix for synthesizing nicotinamide libraries using MW irradiation.

MW_Workflow Start Target: Nicotinamide Derivative Route_A Route A: Amide Bond Formation (Nicotinic Acid + Amine) Start->Route_A Route_B Route B: Ring Functionalization (Halogenated Nicotinamide) Start->Route_B Cond_A Boric Acid Cat. / Solvent-Free 150°C, 10-20 min Route_A->Cond_A Cond_B Suzuki Coupling / Pd Cat. H2O:EtOH / 120°C, 15 min Route_B->Cond_B Analysis LC-MS & NMR Validation Cond_A->Analysis Cond_B->Analysis Optimization Optimize: Temp (+/- 10°C) or Catalyst Load Analysis->Optimization Yield < 80%

Caption: Decision matrix for selecting synthetic routes. Route A focuses on core construction; Route B focuses on library expansion via cross-coupling.

Protocol 1: Green Direct Amidation

Objective: Synthesis of N-substituted nicotinamides directly from nicotinic acid and amines without toxic coupling agents (e.g., SOCl2, EDCI).

Mechanistic Insight

Direct thermal condensation of carboxylic acids and amines is difficult because they form stable ammonium carboxylate salts.[1] We use Boric Acid as a catalyst.[1][3][4] Under MW irradiation, boric acid efficiently forms a mixed anhydride intermediate in situ, which reacts rapidly with the amine to form the amide, bypassing the "salt trap."

Materials
  • Substrate: Nicotinic acid (1.0 equiv)

  • Reagent: Primary or Secondary Amine (1.1 equiv)[1]

  • Catalyst: Boric Acid (

    
    , 10–20 mol%)
    
  • Solvent: None (Solvent-free) or minimal Toluene/Xylene if mixing is poor.

  • Vessel: 10 mL or 30 mL Borosilicate Glass MW vial with crimp/snap cap.

Step-by-Step Methodology
  • Loading: In a 10 mL microwave vial, charge Nicotinic acid (2 mmol), the corresponding Amine (2.2 mmol), and Boric acid (0.2 mmol).

    • Note: If the amine is a solid, grind the mixture to a fine powder before loading to ensure intimate contact.

  • Sealing: Add a magnetic stir bar and seal the vessel with a PTFE-lined septum cap.

  • Irradiation: Program the microwave reactor (e.g., Anton Paar Monowave or CEM Discover) with the following parameters:

    • Temperature: 150 °C

    • Ramp Time: 2 min

    • Hold Time: 15 min

    • Stirring: High (600 rpm)

    • Pressure Limit: 20 bar (Safety Cutoff)

  • Cooling: Use compressed air cooling to drop temperature to <50°C (approx. 2-3 mins).

  • Workup:

    • The reaction usually results in a solid melt. Add 5 mL of Ethyl Acetate and 5 mL of saturated

      
       solution to the vial.
      
    • Sonicate for 1 min to break up the solid.

    • Transfer to a separating funnel.[5] Wash the organic layer with water (2 x 5 mL) to remove boric acid and unreacted amine.

    • Dry over

      
      , filter, and concentrate.[5]
      

Self-Validation:

  • TLC: Check disappearance of the baseline acid spot (Nicotinic acid is very polar).

  • NMR: Look for the diagnostic amide -NH proton (broad singlet, ~6-8 ppm) and the shift in the pyridine ring protons.

Protocol 2: Aqueous Suzuki-Miyaura Coupling

Objective: Functionalization of 6-chloronicotinamide to generate biaryl libraries (common in kinase inhibitor synthesis).

Mechanistic Insight

Chloropyridines are notoriously sluggish in Pd-catalyzed couplings compared to bromobenzenes due to the electron-deficient ring which strengthens the C-Cl bond. MW irradiation overcomes this activation barrier.[1] We utilize a Water/Ethanol solvent system, which is not only "green" but also highly microwave-absorbing (high loss tangent), ensuring rapid heating.

Materials
  • Substrate: 6-Chloronicotinamide (1.0 equiv)

  • Reagent: Aryl Boronic Acid (1.2 equiv)[1]

  • Catalyst:

    
     (1–3 mol%) or 
    
    
    
    (for sterically hindered substrates).
  • Base:

    
     (2.0 equiv) or 
    
    
    
    .[1]
  • Solvent: Water : Ethanol (1:1 ratio).[1][5] Degassed.

Step-by-Step Methodology
  • Loading: To a 10 mL MW vial, add 6-Chloronicotinamide (0.5 mmol), Aryl Boronic Acid (0.6 mmol), and

    
     (1.0 mmol).
    
  • Solvent Addition: Add 2 mL of the 1:1 Water/Ethanol mixture.

    • Critical Step: Bubble Nitrogen or Argon through the solution for 2 minutes to remove dissolved oxygen (prevents catalyst oxidation).

  • Catalyst Addition: Add

    
     (0.015 mmol, 3 mol%). Cap immediately.
    
  • Irradiation:

    • Temperature: 120 °C

    • Ramp Time: 1 min

    • Hold Time: 10–15 min

    • Power: Dynamic (Max 150 W)[1]

  • Workup:

    • Filter the reaction mixture through a small pad of Celite to remove Palladium black. Wash with Ethanol.[1][6]

    • Dilute filtrate with water (10 mL) and extract with Ethyl Acetate (3 x 10 mL).

    • Purification: Many products will precipitate upon adding water; if so, simple filtration is sufficient. Otherwise, use flash chromatography (MeOH/DCM).

Self-Validation:

  • LC-MS: Monitor the consumption of the Chloro-precursor (M+H patterns will change from Cl isotope pattern to the biaryl mass).

  • Visual: The reaction mixture typically turns from yellow/orange to black (Pd precipitation) upon completion.

Data Analysis: Microwave vs. Thermal[1][7][8]

The following table summarizes the efficiency gains observed when switching from conventional oil bath heating to microwave irradiation for these specific protocols.

Reaction TypeMethodTemperatureTimeIsolated YieldSolvent
Amidation Thermal (Reflux)110°C (Toluene)24 h65%Toluene
Amidation Microwave 150°C 15 min 92% None
Suzuki Coupling Thermal (Reflux)80°C (EtOH/H2O)18 h55%EtOH/H2O
Suzuki Coupling Microwave 120°C 12 min 89% EtOH/H2O

Data aggregated from internal optimization studies and validated against literature benchmarks [1, 2].

Reaction Pathway Visualization

The diagram below illustrates the divergent synthesis capabilities starting from the core Nicotinic Acid scaffold.

Reaction_Pathway NicAcid Nicotinic Acid Amide Nicotinamide Core NicAcid->Amide MW Amidation Boric Acid, 150°C Cl_Amide 6-Chloro- nicotinamide Amide->Cl_Amide Pre-functionalized Starting Material Biaryl 6-Aryl-nicotinamide (Biologically Active) Cl_Amide->Biaryl MW Suzuki Pd(0), 120°C

Caption: Synthetic pathway from Nicotinic Acid to complex Biaryl derivatives. The dotted line represents the selection of halogenated starting materials for library expansion.

Troubleshooting & Optimization Guide

  • Pressure Overload:

    • Issue: Aqueous solvents at >120°C generate significant pressure.[1]

    • Solution: Ensure the reaction vessel fill volume is <60% of capacity. If pressure exceeds 20 bar, reduce temperature to 100°C and extend time by factor of 2.

  • Poor Yield in Amidation:

    • Issue: Sublimation of amine or acid onto the vial walls.

    • Solution: Use a "solvent-assist" method. Add 0.5 mL of o-Xylene to wash reagents into the bottom of the vial before irradiation.

  • Catalyst Deactivation (Suzuki):

    • Issue: Pyridine nitrogens can coordinate to Pd, poisoning it.

    • Solution: Increase catalyst loading to 5 mol% or switch to a highly active catalyst system like Pd(OAc)2 + S-Phos , which is more resistant to coordination inhibition.

References

  • Microwave-Assisted Catalytic Method for a Green Synthesis of Amides. Source: National Institutes of Health (NIH) / PubMed URL:[Link]

  • Efficient Microwave-Assisted Suzuki-Miyaura Cross-Coupling of 6-Halogenoimidazopyridines. Source: IMIST (Institut Marocain de l'Information Scientifique et Technique) URL:[Link]

  • Boric Acid Catalyzed Amidation in the Synthesis of Active Pharmaceutical Ingredients. Source: ACS Publications (Organic Process Research & Development) URL:[Link]

Sources

Application

Application Notes &amp; Protocols: Strategic Derivatization of the Carboxamide Group in Nicotinamide Scaffolds

Abstract Nicotinamide, a fundamental B-vitamin and a core component of the essential coenzyme nicotinamide adenine dinucleotide (NAD+), represents a privileged scaffold in medicinal chemistry and drug development.[1][2]...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Nicotinamide, a fundamental B-vitamin and a core component of the essential coenzyme nicotinamide adenine dinucleotide (NAD+), represents a privileged scaffold in medicinal chemistry and drug development.[1][2] Its carboxamide group is a critical determinant of its biological function, participating in key interactions with a host of enzymes, including sirtuins, PARPs, and the enzymes of the NAD+ salvage pathway.[3][4] Strategic modification of this carboxamide moiety offers a powerful tool to modulate the parent molecule's physicochemical properties, biological activity, and metabolic stability. This guide provides an in-depth exploration of synthetic strategies for derivatizing the nicotinamide carboxamide group, with a particular focus on its conversion to an acetyl group and other bioisosteric replacements. We present detailed, field-proven protocols, explain the causality behind experimental choices, and discuss the implications of these modifications for researchers in chemical biology and drug discovery.

Introduction: The Chemical and Biological Significance of the Nicotinamide Carboxamide

The nicotinamide scaffold consists of a pyridine ring substituted with a carboxamide group at the 3-position. This carboxamide is not merely a passive structural element; it is a dynamic functional group that dictates the molecule's role in cellular processes.

  • Role in NAD+ Metabolism: In the NAD+ salvage pathway, the carboxamide is essential for recognition by nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the conversion of nicotinamide to nicotinamide mononucleotide (NMN).[4]

  • Enzyme Inhibition: Nicotinamide itself is a product and a feedback inhibitor of sirtuins and other NAD+-consuming enzymes.[5] The carboxamide group is crucial for this inhibitory activity, and its modification can switch the molecule's function from an inhibitor to a non-reactive analog or a tool for probing enzyme mechanisms.

  • Physicochemical Properties: The amide group is polar and participates in hydrogen bonding, influencing the solubility and membrane permeability of nicotinamide-based compounds.

Derivatization of this group allows for the systematic tuning of these properties. For instance, converting the amide to a less polar group like a ketone (acetyl) or a bioisosteric heterocycle can enhance cell permeability or alter target selectivity.[6][7] This guide will detail the synthetic pathways to achieve these critical transformations.

Figure 1: Overview of Derivatization Strategies Nicotinamide Nicotinamide Scaffold (-CONH2) N_Sub N-Alkylation / N-Acylation (-CONHR / -CONHCOR) Nicotinamide->N_Sub Hydrolysis Hydrolysis to Acid (-COOH) Nicotinamide->Hydrolysis Dehydration Dehydration to Nitrile (-CN) Nicotinamide->Dehydration Esterification Esterification (-COOR) Hydrolysis->Esterification Bioisostere Bioisosteric Replacement (e.g., Oxadiazole, Triazole) Hydrolysis->Bioisostere e.g., Cyclization with Hydrazide Acetyl Conversion to Acetyl (-COCH3) Dehydration->Acetyl e.g., Grignard Reaction Figure 2: Workflow for Synthesis of 3-Acetylpyridine Start Nicotinamide (-CONH2) Step1 Dehydration (TFAA, Pyridine) Start->Step1 Protocol 1 Intermediate 3-Cyanopyridine (-CN) Step1->Intermediate Step2 Grignard Reaction (1. MeMgBr 2. H3O+) Intermediate->Step2 Protocol 2 Product 3-Acetylpyridine (-COCH3) Step2->Product Figure 3: Bioisosterism Concept Carboxamide Carboxamide (-CONH2) H-bond Donor (2) H-bond Acceptor (1) Planar Geometry Metabolically Labile Oxadiazole 1,3,4-Oxadiazole Ring H-bond Donor (0) H-bond Acceptor (2) Planar Geometry Metabolically Stable Carboxamide->Oxadiazole Bioisosteric Replacement

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of N-(4-acetylphenyl)nicotinamide

Welcome to the technical support center for the synthesis of N-(4-acetylphenyl)nicotinamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-(4-acetylphenyl)nicotinamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice to improve the yield and purity of your synthesis. Here, we address common challenges and provide scientifically grounded solutions.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare N-(4-acetylphenyl)nicotinamide?

A1: There are two primary and well-established routes for the synthesis of N-(4-acetylphenyl)nicotinamide:

  • The Acyl Chloride Pathway: This is a traditional and robust two-step method. First, nicotinic acid is activated by converting it to nicotinoyl chloride using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.[1][2][3][4][5] The highly reactive nicotinoyl chloride is then reacted with 4-aminoacetophenone to form the desired amide bond. A base, such as triethylamine or pyridine, is typically added to neutralize the HCl generated during the reaction.

  • Direct Coupling Pathway: This route involves the direct condensation of nicotinic acid and 4-aminoacetophenone in the presence of a coupling agent.[6][7] This method avoids the often harsh conditions required for acyl chloride formation. Commonly used coupling agents include carbodiimides like dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), as well as uronium/aminium-based reagents like HATU and HBTU.[6][8][9][10]

Q2: Which synthetic route is better, the acyl chloride or the direct coupling pathway?

A2: The "better" route depends on several factors, including the scale of your reaction, the desired purity, and the sensitivity of your starting materials to harsh conditions.

FeatureAcyl Chloride PathwayDirect Coupling Pathway
Reactivity High, due to the reactive nature of the acyl chloride.Variable, dependent on the efficiency of the coupling agent.
Conditions Can be harsh (e.g., refluxing in SOCl₂), potentially leading to side reactions with sensitive functional groups.[11]Generally milder conditions, often performed at room temperature.[6][10]
Byproducts Gaseous byproducts (SO₂ and HCl) which are easily removed.[11]Can generate byproducts that require chromatographic purification (e.g., dicyclohexylurea from DCC).[8]
Cost Reagents like thionyl chloride are generally less expensive.Coupling agents, especially advanced ones like HATU, can be more expensive.
Recommendation Good for robust, large-scale synthesis where cost is a factor.Ideal for smaller-scale synthesis, medicinal chemistry applications, and when milder conditions are necessary.

Q3: Why is a base, like triethylamine or DIPEA, necessary in these reactions?

A3: A non-nucleophilic base plays a crucial role in both synthetic pathways:

  • In the Acyl Chloride Pathway: The reaction between nicotinoyl chloride and 4-aminoacetophenone generates one equivalent of hydrochloric acid (HCl). The base is required to neutralize this acid, preventing it from protonating the starting amine, which would render it non-nucleophilic and halt the reaction.

  • In the Direct Coupling Pathway: The carboxylic acid (nicotinic acid) and the amine (4-aminoacetophenone) can engage in an acid-base reaction to form an unreactive ammonium salt.[6][12][13] The base deprotonates the ammonium salt, regenerating the free amine for the coupling reaction. For coupling agents like HATU, a base is also required to facilitate the formation of the active ester intermediate.[10]

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of N-(4-acetylphenyl)nicotinamide.

Problem 1: Low or No Product Yield

Q: I am getting a very low yield or no desired product. What are the possible causes and how can I fix this?

A: Low yield is a common issue that can stem from several factors. Let's break down the potential causes based on the synthetic route.

For the Acyl Chloride Pathway:

  • Cause A: Incomplete formation of nicotinoyl chloride.

    • Explanation: The conversion of nicotinic acid to its acyl chloride is a critical first step. If this reaction is incomplete, you will have less reactive starting material for the subsequent amidation.

    • Solution:

      • Ensure your chlorinating agent (e.g., thionyl chloride) is fresh, as it can decompose over time.

      • Use a slight excess of the chlorinating agent.

      • Consider adding a catalytic amount of dimethylformamide (DMF) to facilitate the reaction.[1]

      • Ensure the reaction is heated sufficiently (reflux) to drive it to completion.[1]

      • Remove the excess chlorinating agent under reduced pressure before adding the amine to prevent unwanted side reactions.

  • Cause B: Deactivation of 4-aminoacetophenone.

    • Explanation: 4-aminoacetophenone is an aniline derivative, and its nucleophilicity is lower than that of aliphatic amines. If any residual acid from the first step is present or if the generated HCl is not effectively neutralized, the amine will be protonated and become unreactive.

    • Solution:

      • Add the acyl chloride solution slowly to a solution of 4-aminoacetophenone and a non-nucleophilic base (e.g., triethylamine, pyridine).

      • Use at least one equivalent of the base to neutralize the generated HCl. A slight excess (1.1-1.2 equivalents) is often beneficial.

For the Direct Coupling Pathway:

  • Cause A: Inefficient activation of nicotinic acid.

    • Explanation: Coupling agents work by activating the carboxylic acid to form a more reactive species (e.g., an active ester).[8][10] If this activation is not efficient, the reaction will be sluggish. 4-aminoacetophenone is an electron-deficient amine, which makes the coupling more challenging.[8]

    • Solution:

      • Choose an appropriate coupling agent. For challenging couplings with electron-deficient anilines, more powerful reagents like HATU or HCTU are often more effective than standard carbodiimides like DCC or EDC alone.[9]

      • Use additives. If using EDC or DCC, the addition of 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) can significantly improve the reaction rate and reduce side reactions.[8][9] A combination of EDC, DMAP (as a catalyst), and a catalytic amount of HOBt has been shown to be effective for electron-deficient amines.[8]

      • Check the stoichiometry. Ensure you are using the correct stoichiometry for your chosen coupling agent and additives, typically 1.0 to 1.2 equivalents of the coupling agent.

  • Cause B: Acid-base neutralization.

    • Explanation: As mentioned in the FAQs, nicotinic acid and 4-aminoacetophenone can form an ammonium salt, which is unreactive in the coupling reaction.[6][12][13]

    • Solution:

      • Add a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) to the reaction mixture. The amount of base needed can vary depending on the coupling agent used. For HATU-mediated couplings, 2-3 equivalents of base are common.[10]

Troubleshooting Flowchart for Low Yield

G start Low/No Yield pathway Which pathway are you using? start->pathway acyl_chloride Acyl Chloride pathway->acyl_chloride Acyl Chloride direct_coupling Direct Coupling pathway->direct_coupling Direct Coupling acyl_cause1 Incomplete Acyl Chloride Formation? acyl_chloride->acyl_cause1 coupling_cause1 Inefficient Acid Activation? direct_coupling->coupling_cause1 acyl_sol1 Use fresh SOCl2 Add catalytic DMF Ensure reflux Remove excess SOCl2 acyl_cause1->acyl_sol1 Yes acyl_cause2 Amine Deactivation? acyl_cause1->acyl_cause2 No acyl_sol2 Use >= 1 eq. of base (e.g., TEA) Slow addition of acyl chloride acyl_cause2->acyl_sol2 Yes coupling_sol1 Use stronger coupling agent (HATU, HCTU) Add HOBt/HOAt with EDC/DCC Check stoichiometry coupling_cause1->coupling_sol1 Yes coupling_cause2 Acid-Base Neutralization? coupling_cause1->coupling_cause2 No coupling_sol2 Add non-nucleophilic base (e.g., DIPEA) coupling_cause2->coupling_sol2 Yes

Caption: Troubleshooting logic for low yield issues.

Problem 2: Difficulty in Product Purification

Q: My crude product is impure, and I'm struggling with purification. What are the likely impurities and how can I remove them?

A: The nature of the impurities will depend on your synthetic route.

  • Impurity A: Unreacted Nicotinic Acid

    • Explanation: Nicotinic acid is a common impurity if the reaction does not go to completion. Its polarity is similar to the product, which can sometimes complicate chromatographic purification.

    • Solution: Acid-Base Extraction.

      • Dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane.

      • Wash the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution. The basic wash will deprotonate the acidic nicotinic acid, forming a water-soluble sodium nicotinate salt that will move into the aqueous layer. The desired amide product, being neutral, will remain in the organic layer.

      • Separate the layers and wash the organic layer with brine to remove residual water before drying and concentrating. A patent describes a similar method for purifying nicotinamide from nicotinic acid by forming a soluble amine salt of the acid.[14][15]

  • Impurity B: Unreacted 4-aminoacetophenone

    • Explanation: If an excess of the amine was used or the reaction was incomplete, you will need to remove the unreacted 4-aminoacetophenone.

    • Solution: Acidic Wash.

      • Dissolve the crude product in an organic solvent.

      • Wash the organic layer with a dilute aqueous acid, such as 1M HCl. The acidic wash will protonate the basic amino group of 4-aminoacetophenone, forming a water-soluble ammonium salt that will be extracted into the aqueous layer.

      • Separate the layers, and then perform a basic wash (as described above) to remove any unreacted nicotinic acid.

  • Impurity C: Dicyclohexylurea (DCU) from DCC Coupling

    • Explanation: If you are using dicyclohexylcarbodiimide (DCC) as a coupling agent, the byproduct dicyclohexylurea (DCU) is formed. DCU has low solubility in many common solvents and can be difficult to remove by chromatography.[8]

    • Solution:

      • Filtration: A significant portion of the DCU will precipitate out of the reaction mixture (especially in solvents like dichloromethane or acetonitrile). Filter the reaction mixture before the workup to remove the bulk of the DCU.

      • Solvent Choice: Consider using a coupling agent that produces a water-soluble byproduct, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide). The resulting urea byproduct can be easily removed with an aqueous wash.[9]

Purification Workflow Diagram

G cluster_0 Aqueous Washes start Crude Product dissolve Dissolve in Organic Solvent (e.g., Ethyl Acetate) start->dissolve acid_wash Wash with 1M HCl dissolve->acid_wash base_wash Wash with sat. NaHCO3 acid_wash->base_wash impurity_amine acid_wash->impurity_amine Removes 4-aminoacetophenone brine_wash Wash with Brine base_wash->brine_wash impurity_acid base_wash->impurity_acid Removes Nicotinic Acid dry Dry over Na2SO4 or MgSO4 brine_wash->dry concentrate Concentrate in vacuo dry->concentrate chromatography Column Chromatography (if necessary) concentrate->chromatography pure_product Pure N-(4-acetylphenyl)nicotinamide chromatography->pure_product

Caption: General purification workflow for the product.

Experimental Protocols

Protocol 1: Synthesis via the Acyl Chloride Pathway

Step 1: Formation of Nicotinoyl Chloride

  • In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap, add nicotinic acid (1.0 eq.).

  • Add thionyl chloride (SOCl₂, 2.0-3.0 eq.) and a catalytic amount of DMF (1-2 drops).

  • Heat the mixture to reflux for 2-3 hours. The solution should become clear.

  • Allow the mixture to cool to room temperature and remove the excess thionyl chloride under reduced pressure.

Step 2: Amide Formation

  • In a separate flask, dissolve 4-aminoacetophenone (1.0 eq.) and triethylamine (1.2 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane, acetonitrile).

  • Cool the amine solution in an ice bath.

  • Dissolve the crude nicotinoyl chloride from Step 1 in a minimal amount of the same anhydrous solvent.

  • Add the nicotinoyl chloride solution dropwise to the stirred amine solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours or until completion as monitored by TLC.

  • Proceed with the purification workflow as described above.

Protocol 2: Synthesis using HATU Direct Coupling
  • In a clean, dry reaction vessel under an inert atmosphere, dissolve nicotinic acid (1.0 eq.) in anhydrous DMF.

  • Add N,N-diisopropylethylamine (DIPEA) (2.5 eq.) to the solution and stir for 5-10 minutes at room temperature.[10]

  • Add HATU (1.1 eq.) to the reaction mixture and continue stirring for 10-15 minutes.[10]

  • Add 4-aminoacetophenone (1.0 eq.) to the reaction mixture.

  • Stir the reaction at room temperature for 2-4 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and proceed with the purification workflow (acidic, basic, and brine washes).

References

  • Design, Synthesis, In Silico and In Vitro Studies of New Immunomodulatory Anticancer Nicotinamide Derivatives Targeting VEGFR-2. MDPI. [Link]

  • Nicotinamide Side Effects: Common, Severe, Long Term. Drugs.com. [Link]

  • The preparation and applications of amides using electrosynthesis. Green Chemistry (RSC Publishing). [Link]

  • Amides Preparation and Reactions Summary. Chemistry Steps. [Link]

  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. WJPR. [Link]

  • The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. [Link]

  • Nicotinamide multivitamin: Uses, Side Effects, Dosage & Reviews. GoodRx. [Link]

  • Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. MDPI. [Link]

  • Nicotinamide. Memorial Sloan Kettering Cancer Center. [Link]

  • Purification of nicotinamide - US2496114A.
  • What are the side effects of Nicotinamide?. Patsnap Synapse. [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]

  • Possible Adverse Effects of High-Dose Nicotinamide: Mechanisms and Safety Assessment. MDPI. [Link]

  • Coupling Reagents. Aapptec Peptides. [Link]

  • UNITED STATES PATENT OFFICE.
  • Three-component synthesis of nicotinamide derivatives. ResearchGate. [Link]

  • Synthesis of New Nicotinamides Starting from Monothiomalonanilide. MDPI. [Link]

  • Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. MDPI. [Link]

  • Conventional Method for the Synthesis of series of N-phenyl Nicotinamide Analogous Promoted by Iodine. ResearchGate. [Link]

  • Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. Frontiers. [Link]

  • Synthesis of nicotinimidamides via a tandem CuAAC/ring-cleavage /cyclization/oxidation four-component reaction and their cytotoxicity. PMC. [Link]

  • Facile Synthesis of NaMN, NaAD and Derivatives. Remedy Publications LLC. [Link]

  • Process for the purification of nicotinic acid amide I - US4447615A.
  • Purification and characterization of a nicotinamide deamidase released into the growth medium of neuroblastoma in vitro. PubMed. [Link]

  • NICOTINIC ACID AMIDE. Ataman Kimya. [Link]

  • Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides. MDPI. [Link]

  • Design and synthesis of new nicotinamides as immunomodulatory VEGFR-2 inhibitors and apoptosis inducers. PMC. [Link]

  • Synthesis of Nicotinamide Analogues as Antimicrobial Agents. IJRPR. [Link]

  • Preparation of nicotinic acid amide - US2280040A.
  • Scholars Research Library - Der Pharma Chemica. Scholars Research Library. [Link]

  • Synthesis of 4-aminoacetophenone ligands (L1-L3) and of the Pd(II) complexes (C1-C3). ResearchGate. [Link]

  • Cyrene as a bio-based solvent for HATU mediated amide coupling. RSC Publishing. [Link]

  • Preparation method for 4-aminoacetophenone - CN102924306A.
  • Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. PMC. [Link]

  • Purification of the Nicotinic Acid Hydroxylase System - of Pseudomonas fluorescens KB 1. SciSpace. [Link]

Sources

Optimization

Technical Support Center: Purification of N-(4-acetylphenyl)nicotinamide by Recrystallization

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the purification of N-(4-acetylphenyl)nicotinamide via recrystallization. It is structured as a series of...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the purification of N-(4-acetylphenyl)nicotinamide via recrystallization. It is structured as a series of frequently asked questions and troubleshooting scenarios to directly address challenges encountered during experimental work.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind purifying N-(4-acetylphenyl)nicotinamide using recrystallization?

Recrystallization is a purification technique for solid compounds based on differences in solubility. The core principle is that the solubility of most solids, including N-(4-acetylphenyl)nicotinamide, increases with temperature.[1] The process involves dissolving the impure compound in a suitable hot solvent to create a saturated solution. As this solution cools, the solubility of N-(4-acetylphenyl)nicotinamide decreases, forcing it to crystallize out of the solution in a purer form. The impurities, which are either present in smaller amounts or are more soluble in the cold solvent, remain dissolved in the surrounding liquid (the mother liquor).[2] This allows for the separation of the pure crystals by filtration.

Q2: How do I select the best solvent for recrystallizing N-(4-acetylphenyl)nicotinamide?

The ideal solvent is one in which N-(4-acetylphenyl)nicotinamide is highly soluble at high temperatures but poorly soluble at room or cold temperatures.[1][3] This temperature-dependent solubility differential is crucial for achieving a high recovery of the purified product.[2]

The key characteristics of a good solvent are:

  • High dissolving power for the solute when hot.

  • Low dissolving power for the solute when cold.

  • High solubility for impurities at all temperatures, or very low solubility so they can be filtered out hot. [4]

  • Chemical inertness: The solvent must not react with N-(4-acetylphenyl)nicotinamide.[2][4]

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during drying.[2]

For N-(4-acetylphenyl)nicotinamide, which contains both polar (amide) and moderately non-polar (acetylphenyl) moieties, good starting points for solvent screening include ethanol, methanol, ethyl acetate, and acetone.[5][6]

Q3: Is a single-solvent or a mixed-solvent system more appropriate for this compound?

A single-solvent system is often preferred for its simplicity. However, finding a single solvent with the ideal solubility characteristics can be challenging. For complex molecules like N-(4-acetylphenyl)nicotinamide, a mixed-solvent system is often more effective.[3] This involves a pair of miscible solvents: one in which the compound is highly soluble (the "good" or "soluble" solvent) and another in which it is poorly soluble (the "bad" or "anti-solvent").[3]

A common and effective approach for aromatic amides is an alcohol/water or an ester/alkane system. For N-(4-acetylphenyl)nicotinamide, promising mixed-solvent pairs include:

  • Ethanol / Water

  • Ethyl Acetate / Hexane

Part 2: Experimental Protocols & Data

Workflow for Recrystallization of N-(4-acetylphenyl)nicotinamide

G cluster_prep Preparation cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation & Drying A Start with Crude N-(4-acetylphenyl)nicotinamide B Select Solvent System (e.g., Ethanol/Water) A->B C Add minimal amount of hot 'good' solvent (Ethanol) to dissolve solid B->C D Solid Fully Dissolved? C->D E Add more hot solvent in small increments D->E No F Optional: Add activated charcoal to remove colored impurities D->F Yes E->C G Perform hot gravity filtration to remove insoluble impurities F->G H Allow filtrate to cool slowly to room temperature G->H I Induce Crystallization if needed (scratching, seed crystal) H->I J Cool further in an ice bath to maximize crystal yield H->J I->J K Collect crystals by vacuum filtration J->K L Wash crystals with a small amount of cold solvent K->L M Dry crystals under vacuum L->M N Obtain Pure Crystalline Product M->N

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Removal of Unreacted 4-Aminoacetophenone

Welcome to the technical support center for synthetic chemistry purification. This guide provides in-depth troubleshooting and practical protocols for a common challenge faced by researchers and drug development professi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for synthetic chemistry purification. This guide provides in-depth troubleshooting and practical protocols for a common challenge faced by researchers and drug development professionals: the removal of unreacted 4-aminoacetophenone from a reaction mixture. As a bifunctional molecule containing both a weakly basic aromatic amine and a neutral ketone, its removal requires a clear understanding of its chemical properties to select the appropriate purification strategy. This document is designed to provide you with the expertise and validated methods to achieve high purity for your target compound.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the purification process in a direct question-and-answer format.

Q1: I've run my reaction, but how can I confirm that the persistent impurity is indeed unreacted 4-aminoacetophenone?

A1: The first step in any purification is to correctly identify the impurity. Thin-Layer Chromatography (TLC) is the most rapid and effective method for this initial diagnosis.

  • TLC Analysis: Spot your crude reaction mixture, your purified product, and a standard sample of 4-aminoacetophenone on the same TLC plate. If a spot in your crude lane has the same retention factor (Rf) as the 4-aminoacetophenone standard and is absent or diminished in your purified lane, you have strong evidence of its presence.

  • 1H NMR Spectroscopy: If you have an NMR of the crude product, look for characteristic peaks of 4-aminoacetophenone. Key signals to watch for include a singlet around 2.4 ppm (the methyl ketone protons) and two doublets in the aromatic region (6-8 ppm), characteristic of a para-substituted benzene ring.[1] The broad singlet for the -NH2 protons can be variable.

Q2: What is the most direct and efficient method for removing 4-aminoacetophenone from a neutral or acidic product?

A2: The most effective method leverages the basicity of the aromatic amine functional group through an acid-base liquid-liquid extraction . This technique selectively converts the water-insoluble amine into a water-soluble salt, which can then be washed away.

  • The Underlying Chemistry: 4-Aminoacetophenone is a weak base. The pKa of its conjugate acid (the protonated amine, Ar-NH3+) is approximately 2.17-2.76.[2][3] By washing your organic reaction mixture with an aqueous acid solution having a pH well below this pKa, you can quantitatively protonate the amine. The resulting ammonium salt is ionic and will preferentially partition into the aqueous layer, while your neutral or acidic compound remains in the organic solvent.[4] A dilute solution of a strong acid like hydrochloric acid (HCl), with a pKa around -3 to -4, is highly effective for this purpose.[5][6]

Q3: I performed an acid wash with 1M HCl, but TLC analysis still shows significant 4-aminoacetophenone remaining in my organic layer. What went wrong?

A3: This is a common issue that can usually be resolved by examining the following possibilities:

  • Insufficient Acid or Incomplete Protonation: Ensure you are using a sufficient volume of the acid wash and that the wash is repeated multiple times. A single wash is rarely sufficient. It is recommended to perform at least 2-3 washes to ensure complete extraction.[4]

  • Emulsion Formation: Vigorous shaking can sometimes create a stable emulsion between the organic and aqueous layers, trapping your material and preventing clean separation. If an emulsion forms, try letting the separatory funnel stand for a longer period, gently swirling instead of shaking, or adding a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase, which often helps to break the emulsion.[7]

  • Improper Mixing: Ensure you are shaking the separatory funnel adequately (while venting frequently) to maximize the surface area contact between the two phases, allowing for an efficient acid-base reaction.[8]

  • Solvent Choice: While less common, if your organic solvent has high solubility for the ammonium salt, the extraction will be less efficient. Standard, less polar solvents like ethyl acetate or diethyl ether are generally effective.[8]

Q4: My target compound is sensitive to strong acids and decomposes during an HCl wash. What are my alternative purification strategies?

A4: If your product is acid-labile, you must avoid strong acid washes. Your primary alternatives are flash column chromatography and recrystallization .

  • Flash Column Chromatography: This is an excellent alternative that separates compounds based on their polarity.[9] Since 4-aminoacetophenone contains both a polar amine and a polar ketone group, it adsorbs strongly to silica gel. If your desired product is less polar, it will elute from the column first, leaving the 4-aminoacetophenone behind.[10]

  • Recrystallization: If your product is a solid, recrystallization can be a powerful purification tool.[9] The key is to find a solvent system where the solubility of your product and 4-aminoacetophenone differ significantly with temperature. For instance, you might find a solvent where your product crystallizes upon cooling, while the more soluble 4-aminoacetophenone remains in the mother liquor.[11]

Q5: How do I choose the best purification method for my specific situation?

A5: The optimal method depends entirely on the properties of your desired product. Use the following decision-making guide.

Data & Visualization
Table 1: Key Physicochemical Properties of 4-Aminoacetophenone
PropertyValueSource(s)
Appearance White to pale yellow crystalline solid[12]
Melting Point 103-107 °C[13][14]
pKa (of Conjugate Acid) 2.17 - 2.76[2][3]
Solubility Soluble in ethanol, ether, acetone, ethyl acetate, hot water, and dilute acids (e.g., 1M HCl).[2][12][15][16]
Insolubility Limited solubility in cold water and benzene.[16]
Diagram 1: Chemical Principle of Acid-Base Extraction

This diagram illustrates the chemical transformation that enables the separation of 4-aminoacetophenone from a neutral organic product.

G cluster_org Organic Layer (e.g., Ethyl Acetate) cluster_aq Aqueous Layer (1M HCl) A 4-Aminoacetophenone (Base, Water-Insoluble) Wash Add 1M HCl & Shake A->Wash Reacts with HCl B Neutral Product (Water-Insoluble) B->Wash C Protonated 4-Aminoacetophenone (Salt, Water-Soluble) D Neutral Product (Remains in Organic Layer) Wash->C Partitions to Aqueous Wash->D Stays in Organic

Caption: Protonation of basic 4-aminoacetophenone renders it water-soluble.

Diagram 2: Workflow for Selecting a Purification Method

G start Crude Product Contaminated with 4-Aminoacetophenone check_acid Is the desired product stable to acid (e.g., 1M HCl)? start->check_acid acid_wash Perform Acid-Base Liquid-Liquid Extraction check_acid->acid_wash  Yes check_solid Is the desired product a solid? check_acid->check_solid  No end_pure Pure Product acid_wash->end_pure chromatography Use Flash Column Chromatography check_solid->chromatography  No (Product is an oil) recrystallize Attempt Purification by Recrystallization check_solid->recrystallize  Yes chromatography->end_pure recrystallize->end_pure

Caption: Decision tree for choosing the optimal purification strategy.

Detailed Experimental Protocols
Protocol 1: Removal by Acid-Base Liquid-Liquid Extraction

This protocol is ideal for neutral or acidic products that are stable in the presence of dilute acid.[8][9]

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate, diethyl ether) in a separatory funnel. Use approximately 10-20 mL of solvent per gram of crude material.

  • First Extraction: Add an equal volume of 1M aqueous hydrochloric acid (HCl) to the separatory funnel.

  • Mixing: Stopper the funnel, invert it, and open the stopcock to vent any pressure. Close the stopcock and shake vigorously for 30-60 seconds, venting periodically.

  • Separation: Place the funnel upright in a ring stand and allow the layers to fully separate. The denser layer (usually aqueous, unless using a halogenated solvent like dichloromethane) will be at the bottom.

  • Draining: Remove the stopper and drain the lower aqueous layer.

  • Repeat: Repeat the extraction (steps 2-5) two more times with fresh portions of 1M HCl. After the final acid wash, check the pH of the aqueous layer with pH paper to ensure it is strongly acidic.

  • Neutralizing Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO3) to neutralize any residual acid, followed by a wash with brine (saturated NaCl) to remove excess water.

  • Drying and Concentration: Drain the organic layer into an Erlenmeyer flask and dry it over an anhydrous drying agent (e.g., Na2SO4 or MgSO4). Filter away the drying agent and concentrate the organic solvent using a rotary evaporator to yield the purified product.

  • Validation: Confirm the removal of 4-aminoacetophenone via TLC analysis.

Protocol 2: Removal by Flash Column Chromatography

This method is suitable for acid-sensitive products or when the product is an oil that cannot be recrystallized.[10][17]

  • Solvent System Selection: First, determine an appropriate eluent (mobile phase) using TLC. A good solvent system (e.g., a mixture of ethyl acetate and hexanes) should provide a good separation between your product and 4-aminoacetophenone, with the Rf of your product being around 0.3-0.4.

  • Column Packing: Prepare a slurry of silica gel in the chosen non-polar solvent component (e.g., hexanes) and carefully pack a chromatography column. Allow the silica to settle, ensuring a flat, undisturbed bed.

  • Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a suitable solvent (like dichloromethane). You can either load this solution directly onto the top of the silica bed or pre-adsorb it onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder.

  • Elution: Carefully add the eluent to the top of the column and apply gentle pressure (using a pump or inert gas) to begin eluting the compounds.

  • Fraction Collection: Collect the eluent in a series of fractions (e.g., in test tubes).

  • Monitoring: Spot each fraction on a TLC plate to determine its contents.

  • Combine and Concentrate: Combine the fractions that contain your pure product (and are free of 4-aminoacetophenone). Remove the solvent using a rotary evaporator.

References
  • Solubility of Things. (n.d.). 4'-Aminoacetophenone. Retrieved from Solubility of Things. [Link]

  • Matrix Education. (n.d.). Understanding Acid Strength: Ka, pKa, and Their Relationship to Strong and Weak Acids. Retrieved from Matrix Education. [Link]

  • ChemBK. (2022, October 16). Aminoacetophenone, 4-. Retrieved from ChemBK. [Link]

  • PubChem. (n.d.). p-Aminoacetophenone. Retrieved from PubChem. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup for Removing Amines. Retrieved from University of Rochester. [Link]

  • Wikipedia. (n.d.). Acid dissociation constant. Retrieved from Wikipedia. [Link]

  • CLAS. (n.d.). Table of Acids with Ka and pKa Values. Retrieved from CLAS. [Link]

  • Columbia University. (n.d.). Column chromatography. Retrieved from Columbia University. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup: Amines. Retrieved from University of Rochester. [Link]

  • Chem Help ASAP. (2019, June 18). pKa values of common acids [Video]. YouTube. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (2016, February 12). MedChem Tips and Tricks. Retrieved from ACSGCIPR. [Link]

  • Unknown. (n.d.). Table 7.2 Acidity constants (pKa) for some common acids. Retrieved from Unknown source. [Link]

  • University of Victoria. (n.d.). Column chromatography. Retrieved from UVic. [Link]

  • MIT OpenCourseWare. (n.d.). 8.4 - Extraction and Washing Guide. Retrieved from MIT OpenCourseWare. [Link]

  • Cram. (n.d.). 4-Aminoacetophenone Synthesis Lab Report. Retrieved from Cram. [Link]

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for Nicotinamide Condensation

Welcome to the technical support center for nicotinamide condensation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of amide bond formation involving...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for nicotinamide condensation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of amide bond formation involving nicotinamide and its parent compound, nicotinic acid. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles and field-proven insights to empower you to troubleshoot and optimize your experiments effectively.

This resource is structured to address your challenges directly, moving from high-level questions to specific, in-depth troubleshooting scenarios and validated protocols.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions that form the basis of successful nicotinamide condensation reactions.

Q1: What are the primary synthetic routes for forming amide bonds with a nicotinic acid scaffold?

There are two main strategies, each with distinct advantages:

  • Direct Chemical Condensation/Amidation : This is the most common laboratory approach. It involves reacting a carboxylic acid (like nicotinic acid) with an amine. Because direct reaction requires impractically high temperatures, the carboxylic acid must first be "activated" with a coupling reagent.[1] Alternatively, derivatives like nicotinamide can undergo condensation with other molecules, such as formaldehyde, under basic conditions.[2][3]

  • Biocatalytic Synthesis : This "green chemistry" approach uses enzymes, most notably nitrile hydratase, to hydrate 3-cyanopyridine into nicotinamide with high specificity and yield, often under mild aqueous conditions.[4][5] This method is prevalent in industrial-scale production due to its efficiency and reduced environmental impact.[6]

Q2: What are the most critical parameters to control during a chemical condensation?

Success hinges on the meticulous control of four key parameters:

  • Choice of Coupling Reagent/Catalyst : The activator for nicotinic acid or the base for nicotinamide condensation is crucial. For nicotinic acid, reagents like HATU or EDC/HOBt are common, while for the condensation of nicotinamide with formaldehyde, a simple base like potassium carbonate is effective.[2][7]

  • Solvent Selection : The solvent must dissolve reactants while not interfering with the reaction. Anhydrous aprotic solvents like DMF or DMSO are often preferred for coupling reactions to prevent hydrolysis of activated intermediates.[7][8][9]

  • Temperature : Temperature dictates the reaction rate. While some reactions proceed at room temperature, others require heating to overcome the activation energy.[10][11] However, excessive heat can promote side reactions or product decomposition.[2][12]

  • Stoichiometry : The molar ratio of reactants is key. An excess of one reagent can be used to drive the reaction to completion, but can also complicate purification.[2][10]

Q3: How should I select an appropriate solvent for my reaction and purification?

Solvent choice is critical for both reaction success and product isolation. Nicotinamide is highly soluble in water and polar organic solvents like DMSO, DMF, and ethanol, but poorly soluble in less polar solvents like ethyl acetate or acetonitrile.[9][13][14][15]

  • For the Reaction : Choose an anhydrous, aprotic solvent (e.g., DMF) for moisture-sensitive coupling reactions to prevent premature quenching of the activated carboxylic acid.[7]

  • For Purification/Crystallization : A mixed-solvent system is often effective. For example, dissolving the crude product in a minimal amount of a good solvent (like hot ethanol or an ethanol/water mixture) and then slowly cooling or adding a poor solvent (an "anti-solvent") can induce crystallization, leaving impurities behind.[2][16]

Q4: What are the best practices for storing nicotinamide-related compounds?

Nicotinamide and its derivatives can be sensitive to environmental conditions.

  • N-(hydroxymethyl)nicotinamide : This derivative can be unstable in the presence of moisture or strongly basic solutions, which can lead to decomposition.[2] For long-term storage, keep the purified, dry solid in a tightly sealed container at low temperature (refrigerator or freezer).[2]

  • Reduced Cofactors (NADH, NADPH) : These compounds are notoriously unstable, especially in humid environments or non-optimal buffers.[17] They are prone to oxidation and isomerization. Tris buffer has been shown to offer high stability for long-term storage compared to phosphate or HEPES buffers.[18]

Part 2: In-Depth Troubleshooting Guide

This section provides solutions to specific experimental problems, explaining the chemical reasoning behind each recommendation.

Workflow for Troubleshooting Low Reaction Yield

Here is a logical workflow to diagnose and resolve low product yields in your nicotinamide condensation experiments.

TroubleshootingWorkflow Start Low Yield Observed CheckReagents 1. Verify Starting Materials - Purity (NMR/LC-MS) - Anhydrous Solvents? - Reagent Activity Start->CheckReagents CheckConditions 2. Review Reaction Conditions - Stoichiometry Correct? - Temperature Optimal? - Reaction Time Sufficient? Start->CheckConditions CheckSetup 3. Examine Experimental Setup - Inert Atmosphere? - Efficient Stirring? - Temperature Control Accurate? Start->CheckSetup AnalyzeCrude 4. Analyze Crude Mixture (TLC, LC-MS) - Starting Material Unchanged? - Byproducts Formed? - Product Degradation? Start->AnalyzeCrude Result_Reagents Action: Use Pure/Fresh Reagents & Dry Solvents CheckReagents->Result_Reagents Result_Conditions Action: Adjust Ratios, Temp, or Time CheckConditions->Result_Conditions Result_Setup Action: Improve Setup (Dry Glassware, N2 Purge) CheckSetup->Result_Setup Result_Analysis Action: Address Specific Issue (Activation, Side Reactions) AnalyzeCrude->Result_Analysis

Caption: A decision tree for systematically troubleshooting low-yield condensation reactions.

Q: My reaction yield is extremely low or zero. What are the most likely causes?

A1: Reagent Quality and Stoichiometry.

  • Problem : The quality of your starting materials is paramount. Contamination of nicotinic acid with residual salts, or using a coupling reagent that has degraded due to moisture, will halt the reaction.[12]

  • Causality : Coupling reagents are highly reactive and susceptible to hydrolysis. Solvents must be anhydrous. The presence of water will consume the activated intermediate faster than the desired amine can react.

  • Solution :

    • Confirm the purity of your nicotinic acid/nicotinamide and amine via NMR or LC-MS.

    • Use freshly opened, high-purity coupling reagents and anhydrous grade solvents.

    • Ensure your reactant ratios are correct. For challenging couplings, a slight excess (1.1-1.2 equivalents) of the amine and coupling reagent may be beneficial.[7]

A2: Ineffective Carboxylic Acid Activation.

  • Problem : The reaction between an amine and a carboxylic acid is thermodynamically unfavorable without activation. If the activation step fails, no amide will form.[1] This is a common issue with sterically hindered or electron-deficient nicotinic acid derivatives.

  • Causality : Carbodiimides (like EDC) and uronium salts (like HATU) work by converting the carboxylic acid's hydroxyl group into a better leaving group, forming a highly reactive intermediate (e.g., an O-acylisourea).[7] If this intermediate doesn't form, the reaction stalls.

  • Solution :

    • Switch Coupling Reagents : If EDC/HOBt fails, move to a more potent system like HATU, which is known for its high efficiency and fast reaction times.[7]

    • Pre-activation : Mix the nicotinic acid, coupling reagent, and a non-nucleophilic base (like DIPEA) for 5-10 minutes before adding the amine. This ensures the activated species is fully formed.[7]

    • Convert to Acid Chloride : For very difficult couplings, converting the nicotinic acid to a nicotinoyl chloride with thionyl chloride (SOCl₂) or oxalyl chloride is a "last resort" option, as this is the most reactive intermediate.[19] However, this method uses harsh conditions and may not be suitable for sensitive substrates.

Q: My TLC/LC-MS shows multiple product spots and the desired product is impure. How do I minimize byproducts?

A1: Side Reactions from Coupling Reagents.

  • Problem : A common byproduct in carbodiimide-mediated reactions (EDC, DCC) is the stable N-acylurea.[7] This occurs when the reactive O-acylisourea intermediate rearranges instead of reacting with the amine.

  • Causality : This intramolecular rearrangement competes with the desired intermolecular reaction with the amine. It is more prevalent with sterically hindered amines or when the amine concentration is low.

  • Solution :

    • Add HOBt : Including an additive like 1-hydroxybenzotriazole (HOBt) is standard practice. HOBt traps the O-acylisourea intermediate to form an activated ester, which is less prone to rearrangement but still highly reactive towards the amine. This also suppresses racemization for chiral acids.[7]

    • Control Temperature : Perform the initial activation and coupling at 0 °C. This slows the rate of rearrangement relative to the amine addition.[7]

Mechanism of Carbodiimide Coupling and Side Reaction

The diagram below illustrates the desired reaction pathway and the competing side reaction.

Mechanism cluster_main Desired Pathway cluster_side Side Reaction RCOOH Nicotinic Acid (R-COOH) O_Acyl O-Acylisourea Intermediate (Highly Reactive) RCOOH->O_Acyl + EDC EDC EDC Amide Desired Amide (R-CONHR') O_Acyl->Amide + Amine N_Acyl N-Acylurea Byproduct (Stable) O_Acyl->N_Acyl Rearrangement (No Amine) Amine Amine (R'-NH2) Urea Urea Byproduct Amide->Urea + Urea

Caption: Reaction mechanism for EDC coupling, showing the desired path to the amide and the undesired rearrangement to N-acylurea.

A2: Product Decomposition.

  • Problem : The desired product may be forming but is unstable under the reaction or workup conditions. N-(hydroxymethyl)nicotinamide, for instance, can decompose in strongly basic solutions.[2]

  • Causality : The stability of the final product is pH and temperature-dependent. Prolonged exposure to harsh conditions can cleave bonds or promote further reactions.

  • Solution :

    • Neutralize Promptly : Upon reaction completion (monitored by TLC), neutralize the reaction mixture. For base-catalyzed reactions, add a mild acid. For acidic reactions, use a mild base like saturated sodium bicarbonate during the aqueous workup.[2][7]

    • Minimize Heat : Use minimal heat during solvent evaporation (rotary evaporation) and consider purification at room temperature if possible.

Q: I am struggling to purify my final product. What are some effective strategies?

A1: Removing Unreacted Nicotinic Acid.

  • Problem : Nicotinic acid and nicotinamide have very similar solubility profiles, making separation by simple crystallization difficult.[16]

  • Causality : Both compounds are polar and have similar functional groups, leading to strong interactions with polar solvents.

  • Solution :

    • Acid-Base Extraction : During aqueous workup, wash the organic layer with a mild aqueous base (e.g., saturated NaHCO₃ solution). This will deprotonate the acidic nicotinic acid, forming a water-soluble carboxylate salt that partitions into the aqueous layer, while the neutral amide product remains in the organic layer.[7]

    • Selective Precipitation : In some cases, unreacted nicotinic acid can be precipitated from an organic solvent by adding an alkaline earth metal base like calcium hydroxide, which forms an insoluble salt.[10]

A2: General Purification.

  • Problem : The crude product is an oil or fails to crystallize.

  • Causality : This is often due to the presence of impurities that inhibit the formation of a crystal lattice.

  • Solution :

    • Column Chromatography : This is the most robust method for separating compounds with different polarities. Use a silica gel column and a solvent system determined by TLC analysis (e.g., ethyl acetate/hexanes or dichloromethane/methanol).

    • Recrystallization : If a solid is obtained, recrystallization is an excellent final purification step. Dissolve the crude solid in a minimum of a hot solvent in which it is sparingly soluble at room temperature.[16] Slow cooling should yield pure crystals. A common system for nicotinamide derivatives is an ethanol/water mixture.[2]

Part 3: Data Summaries & Experimental Protocols

Data Presentation

Table 1: Comparison of Common Coupling Reagents for Nicotinic Acid Amidation

Coupling Agent/System Typical Reaction Time Typical Yield Range Key Advantages & Disadvantages
EDC/HOBt 1 - 12 hours 70 - 95% Cost-effective; water-soluble urea byproduct is easily removed. Suppresses racemization.[7]
DCC/HOBt 1 - 12 hours 75 - 98% High yielding, but the dicyclohexylurea (DCU) byproduct is insoluble and requires filtration.[7]
HATU/Base 15 - 60 minutes 85 - 99% Very fast and highly efficient, even for difficult couplings. More expensive.[7]

| SOCl₂ / Oxalyl Chloride | 1 - 4 hours | Variable | Forms highly reactive acid chloride. Harsh conditions can be incompatible with sensitive functional groups.[19] |

Table 2: Solubility of Nicotinamide in Common Solvents at ~25°C (298.15 K)

Solvent Type Solubility Profile
Water Protic Very High[13]
DMSO Aprotic Polar Very High[9][13]
DMF Aprotic Polar Very High[9][13]
Ethanol Protic High[9][13]
Methanol Protic High[13]
Acetonitrile Aprotic Polar Low[13][14][15]

| Ethyl Acetate | Aprotic | Very Low[13] |

Experimental Protocols

Protocol 1: Synthesis of N-(Hydroxymethyl)nicotinamide Based on the method described by Zhang and Guo (1992).[3]

This protocol details the condensation of nicotinamide with formaldehyde.

  • Reactants & Reagents :

    • Nicotinamide (3.0 g)

    • Formaldehyde (36.8% aqueous solution, 5.0 mL)

    • Potassium Carbonate (K₂CO₃, 0.03 g)

    • Chloroform, Ethanol (for TLC)

    • Deionized Water

  • Procedure :

    • To a 50 mL round-bottom flask equipped with a magnetic stir bar, add nicotinamide (3.0 g), 36.8% aqueous formaldehyde (5.0 mL), and potassium carbonate (0.03 g).[2][3]

    • Place the flask in a pre-heated water bath set to boiling (100 °C).

    • Heat the mixture for 1 hour with vigorous stirring. The solids should dissolve to form a clear solution.[2]

    • Reaction Monitoring : Periodically check the reaction's progress by TLC using a chloroform:ethanol (2:3, v/v) mobile phase.[2] The product should have a different Rf value than the starting nicotinamide.

    • Workup : After 1 hour, remove the flask from the water bath and allow it to cool to room temperature.

    • Purification : Cool the solution in an ice bath to induce crystallization. If needed, slowly add a small amount of cold ethanol to aid precipitation. Collect the white solid product by vacuum filtration, wash with a small amount of cold water, and dry in a vacuum oven.

Protocol 2: General Amide Coupling of Nicotinic Acid using HATU This is a general, high-efficiency protocol for forming a nicotinamide derivative from nicotinic acid and a primary/secondary amine.

  • Reactants & Reagents :

    • Nicotinic Acid (1.0 equivalent)

    • Amine (1.1 equivalents)

    • HATU (1.1 equivalents)

    • Diisopropylethylamine (DIPEA, 2.5 equivalents)

    • Anhydrous Dimethylformamide (DMF)

    • Saturated aq. NaHCO₃, 1M aq. HCl, Brine

    • Anhydrous Sodium Sulfate (Na₂SO₄)

    • Ethyl Acetate (or other suitable extraction solvent)

  • Procedure :

    • Under an inert atmosphere (Nitrogen or Argon), dissolve the nicotinic acid (1.0 eq.) in anhydrous DMF in an oven-dried flask.

    • Add HATU (1.1 eq.) and DIPEA (2.5 eq.) to the solution.

    • Stir the mixture at room temperature for 10 minutes to pre-activate the carboxylic acid.[7]

    • Add the amine (1.1 eq.) to the reaction mixture, either neat or as a solution in a small amount of anhydrous DMF.

    • Stir at room temperature for 1-2 hours. Monitor the reaction progress by TLC or LC-MS until the nicotinic acid is consumed.[7]

    • Workup :

      • Dilute the reaction mixture with ethyl acetate.

      • Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x). This removes excess reagents, base, and unreacted acid.

      • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purification : Purify the crude residue by flash column chromatography on silica gel to obtain the pure amide product.

Protocol 3: Analytical Monitoring by TLC and LC-MS

Consistent monitoring is key to optimization.

  • Thin-Layer Chromatography (TLC) : A rapid way to qualitatively track the consumption of starting materials and the appearance of the product. Spot a small aliquot of the reaction mixture on a silica plate and elute with an appropriate solvent system (e.g., 10% Methanol in Dichloromethane or 50% Ethyl Acetate in Hexanes). Visualize under UV light.

  • Liquid Chromatography-Mass Spectrometry (LC-MS) : Provides more definitive data, confirming the mass of the product and quantifying the relative amounts of reactants and products over time. This is invaluable for kinetic studies and precise determination of reaction completion.[20][21]

References

  • BenchChem. (2025). Optimizing reaction conditions for N-(hydroxymethyl)nicotinamide synthesis. BenchChem Technical Support.
  • Lancaster University. Nicotinamide Adenine Dinucleotide (NAD+) Regeneration over Supported Metal Catalysts. Lancaster University Research Directory.
  • U.S. Patent 2,496,114. (1950). Purification of nicotinamide.
  • Sharma, M., & Sharma, U. C. (2008). Optimization of crucial reaction conditions for the production of nicotinamide by nitrile hydratase using response surface methodology. PubMed, 18975144.
  • U.S. Patent 2,314,843. (1943). Process of producing nicotinamide.
  • Li, Y., et al. (2024). Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow microreactors. RSC Advances.
  • U.S. Patent 6,218,543. (2001). Processes for producing highly pure nicotinamide.
  • BenchChem. (2025). A Researcher's Guide to Amide Bond Formation: Comparing EDC and Other Common Coupling Agents. BenchChem Technical Support.
  • U.S. Patent 4,447,615. (1984). Process for the purification of nicotinic acid amide I.
  • Reddit r/Chempros. (2021).
  • ResearchGate. (2025). Enzyme and Process Development for Production of Nicotinamide.
  • Chinese Patent 104762338A. (2015). Method of producing nicotinamide by catalysis of rhodococcus.
  • Mathew, C. D., et al. (1988). Nitrile Hydratase-Catalyzed Production of Nicotinamide from 3-Cyanopyridine in Rhodococcus rhodochrous J1. Applied and Environmental Microbiology, 54(7), 1766-1769.
  • Cysewski, P., et al. (2021). Thermodynamics and Intermolecular Interactions of Nicotinamide in Neat and Binary Solutions: Experimental Measurements and COSMO-RS Concentration Dependent Reactions Investigations. International Journal of Molecular Sciences, 22(14), 7365.
  • Cayman Chemical. (n.d.).
  • Jiang, W., et al. (2016). Efficient Synthesis of Nicotinamide-1-15N for Ultrafast NMR Hyperpolarization Using Parahydrogen.
  • Camacho-Pereira, J., et al. (2016). Two Different Methods of Quantification of Oxidized Nicotinamide Adenine Dinucleotide (NAD+) and Reduced Nicotinamide Adenine Dinucleotide (NADH) Intracellular Levels. Bio-protocol, 6(16), e1913.
  • Botzman, F. P., et al. (2024).
  • Cysewski, P., et al. (2021).
  • Cysewski, P., et al. (2021). Thermodynamics and Intermolecular Interactions of Nicotinamide in Neat and Binary Solutions: Experimental Measurements and COSMO-RS Concentration Dependent Reactions Investigations.
  • Trammell, S. A., et al. (2016). A new and highly sensitive LC-MS/MS method for simultaneous quantification of NMN and related pyridine compounds.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • BenchChem. (2025). The Genesis of a Bioactive Molecule: A Technical History of N-(Hydroxymethyl)nicotinamide Discovery and Synthesis. BenchChem Technical Support.
  • LibreTexts Chemistry. (2021). Synthesis of Amides.
  • BenchChem. (2025). Troubleshooting common issues in nicotinaldehyde synthesis. BenchChem Technical Support.
  • Mortensen, P. U., et al. (2021). Chemical and Biochemical Reactivity of the Reduced Forms of Nicotinamide Riboside. Biochemistry, 60(46), 3537–3548.

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison: VEGFR-2 Inhibition via Nicotinamide vs. Benzamide Scaffolds

Topic: Comparing VEGFR-2 Inhibition of Nicotinamide vs. Benzamide Derivatives Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary This...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparing VEGFR-2 Inhibition of Nicotinamide vs. Benzamide Derivatives Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

This guide provides a structural and functional analysis of Nicotinamide (pyridine-carboxamide) versus Benzamide (phenyl-carboxamide) derivatives as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

While both scaffolds serve as effective linkers in Type II kinase inhibitors, the bioisosteric replacement of the benzamide phenyl ring with a nicotinamide pyridine ring typically results in superior physicochemical properties and enhanced hinge-region binding . This guide synthesizes experimental data to demonstrate why nicotinamide derivatives often represent the optimized lead series in modern anti-angiogenic drug discovery.

Structural & Mechanistic Basis[1][2][3][4]

The Bioisosteric Switch

The core difference lies in the aromatic ring directly attached to the amide linker.

  • Benzamide Scaffold: Contains a phenyl ring.[1][2] It is lipophilic and relies purely on hydrophobic interactions within the ATP-binding pocket, specifically near the gatekeeper residue.

  • Nicotinamide Scaffold: Contains a pyridine ring (nitrogen at position 3). This nitrogen atom acts as a weak hydrogen bond acceptor, capable of interacting with water networks or specific residues (e.g., Cys919 in the hinge region), improving both potency and water solubility.

Binding Mode Analysis (Type II Inhibition)

Both classes typically function as Type II inhibitors , binding to the inactive "DFG-out" conformation of VEGFR-2.

  • Common Pharmacophore:

    • Head Group: Occupies the ATP-binding site (Hinge region).

    • Linker (Amide/Urea): Forms critical H-bonds with the DFG motif (Asp1046 and Glu885 ).[3]

    • Tail Group: Extends into the allosteric hydrophobic pocket created by the DFG-out shift.

  • The Nicotinamide Advantage: The pyridine nitrogen in nicotinamide derivatives reduces the ClogP (lipophilicity) compared to the benzamide analog, enhancing oral bioavailability. Furthermore, the pyridine ring often enables a more favorable electrostatic complementarity with the solvent-exposed hinge region.

VEGFR-2 Signaling Pathway

Inhibition of VEGFR-2 blocks downstream cascades responsible for endothelial cell proliferation and migration.

VEGFR2_Pathway VEGF VEGF Ligand VEGFR2 VEGFR-2 (RTK) (Target) VEGF->VEGFR2 Activation PI3K PI3K VEGFR2->PI3K Phosphorylation RAS RAS VEGFR2->RAS Inhibitor Nicotinamide/Benzamide Inhibitor Inhibitor->VEGFR2 Blocks ATP Binding AKT Akt/PKB PI3K->AKT mTOR mTOR AKT->mTOR Response Angiogenesis & Cell Survival mTOR->Response RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK ERK->Response

Figure 1: VEGFR-2 signaling cascade. Inhibitors block the ATP-binding site, preventing autophosphorylation and downstream PI3K/Akt and MAPK/ERK signaling.

Comparative Performance Data

The following data aggregates findings from SAR studies comparing phenyl (benzamide) versus pyridyl (nicotinamide) analogs.

Table 1: Inhibitory Potency (IC50) & Selectivity
FeatureBenzamide Derivatives Nicotinamide Derivatives Reference (Sorafenib)
Core Ring PhenylPyridine (3-sub)Pyridine-based Urea
VEGFR-2 IC50 0.50 – 2.2 µM0.05 – 0.15 µM 0.09 – 0.10 µM
Solubility Low (High ClogP)Moderate/High Moderate
Hinge Interaction Hydrophobic (Van der Waals)H-Bond Acceptor (N) H-Bond Acceptor/Donor
Cellular IC50 (HepG2) > 10 µM4.0 – 6.5 µM 5.0 – 9.0 µM

Analysis:

  • Potency: Nicotinamide derivatives (e.g., Compound 10 in literature) consistently demonstrate lower IC50 values (sub-micromolar) compared to their direct benzamide analogs.

  • Cytotoxicity: The improved solubility of the nicotinamide scaffold translates to better cellular penetration and lower IC50 values in HepG2 and MCF-7 cell lines.

Experimental Protocols

To validate the performance of these inhibitors, the following self-validating protocols are recommended.

In Vitro VEGFR-2 Kinase Assay (Luminescence)

This assay quantifies the amount of ATP remaining in solution after the kinase reaction. A reduction in ATP indicates active kinase; high ATP indicates inhibition.

Reagents:

  • Recombinant Human VEGFR-2 (catalytic domain).

  • Substrate: Poly(Glu, Tyr) 4:1.

  • ATP (500 µM stock).

  • Detection Reagent: Kinase-Glo® MAX (Promega).

Protocol Steps:

  • Preparation: Dilute VEGFR-2 enzyme to 1 ng/µL in 1x Kinase Buffer (50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.1 mg/mL BSA, 1 mM DTT).

  • Inhibitor Addition: Add 5 µL of test compound (Nicotinamide/Benzamide derivative) in 10% DMSO to a white 96-well plate.

    • Control 1: No Inhibitor (DMSO only) = 100% Activity.

    • Control 2: No Enzyme (Buffer only) = 0% Activity (Background).

  • Reaction Initiation: Add 20 µL of Enzyme solution to test wells. Incubate at RT for 10 mins to allow inhibitor binding.

  • Substrate Addition: Add 25 µL of Master Mix (ATP + Poly(Glu,Tyr) substrate).

  • Incubation: Incubate at 30°C for 45 minutes .

  • Detection: Add 50 µL of Kinase-Glo® MAX reagent. Incubate at RT for 15 mins (protected from light).

  • Read: Measure luminescence using a microplate reader.

  • Calculation:

    
    
    
Screening Workflow Visualization

Screening_Workflow cluster_0 Phase 1: In Silico cluster_1 Phase 2: In Vitro Docking Docking (AutoDock/Glide) Target: PDB 4ASD ADMET ADMET Prediction (Solubility/Tox) Docking->ADMET Synthesis Chemical Synthesis (Amide Coupling) ADMET->Synthesis KinaseAssay VEGFR-2 Kinase Assay (Luminescence) Synthesis->KinaseAssay CellAssay Cell Viability (HepG2/HCT-116) KinaseAssay->CellAssay If IC50 < 1µM

Figure 2: Integrated screening workflow for evaluating nicotinamide vs. benzamide inhibitors.

Case Study: Compound 10 (Nicotinamide)

In a direct comparative study (Source 1), a novel nicotinamide derivative ("Compound 10") was synthesized by replacing the phenyl ring of a benzamide precursor with a pyridine ring.

  • Result: The modification led to a 2-fold increase in potency (IC50 improved from ~250 nM to 120 nM) and a significant improvement in aqueous solubility.

  • Molecular Modeling: Docking studies revealed that the pyridine nitrogen formed a water-mediated H-bond network near Cys919 , stabilizing the ligand in the ATP-binding pocket more effectively than the hydrophobic phenyl ring of the benzamide analog.

Conclusion

For VEGFR-2 inhibition, the nicotinamide scaffold is superior to the benzamide scaffold . The bioisosteric replacement of the phenyl ring with pyridine offers a dual advantage:

  • Thermodynamic: Enhanced binding enthalpy via additional H-bond acceptance in the hinge region.

  • Kinetic/ADME: Improved solubility and oral bioavailability profiles essential for clinical candidates.

Researchers designing Type II kinase inhibitors should prioritize the nicotinamide pharmacophore when targeting the DFG-out conformation of VEGFR-2.

References

  • BenchChem Technical Support. (2025).[4] Structure-Activity Relationship of Pyridine-Based Analogs as VEGFR-2 Inhibitors: A Comparative Guide. Link

  • BPS Bioscience. (2024). VEGFR2 (KDR) Kinase Assay Kit Protocol. Link

  • Eissa, I. H., et al. (2024).[5][6] Design and In Silico and In Vitro Evaluations of a Novel Nicotinamide Derivative as a VEGFR-2 Inhibitor. Semantic Scholar. Link

  • ResearchGate. (2022). In vitro VEGFR-2 inhibitory assay and SAR of Chalcone/Nicotinamide hybrids. Link

  • National Institutes of Health (NIH). (2022). Discovery of new nicotinamides as apoptotic VEGFR-2 inhibitors. PubMed Central. Link

Sources

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